1-(1,3-Benzothiazol-6-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
181820-06-4 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-6-yl)ethanol |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |
InChI Key |
QEVVUCWMTIDBGI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)N=CS2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1,3-Benzothiazol-6-yl)ethanol, a molecule of interest within the broader class of benzothiazole derivatives. Benzothiazoles are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. This document outlines a viable synthetic pathway, detailed experimental protocols, and a thorough characterization of the target compound.
Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor ketone, 1-(1,3-benzothiazol-6-yl)ethan-1-one, which is subsequently reduced to the desired secondary alcohol.
Step 1: Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one
A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carboxylic acid or its derivative. In this case, 4-amino-3-mercaptobenzoic acid can be reacted with a suitable acetylating agent, followed by cyclization.
Step 2: Reduction of 1-(1,3-benzothiazol-6-yl)ethan-1-one
The reduction of the ketone to the corresponding alcohol can be accomplished using a variety of reducing agents. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is suitable for this transformation to avoid reduction of the benzothiazole ring.
Experimental Protocols
2.1. Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one (Precursor)
-
Materials: 4-acetyl-2-aminothiophenol, formic acid, ethanol.
-
Procedure:
-
To a solution of 4-acetyl-2-aminothiophenol (1 equivalent) in ethanol, an excess of formic acid is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(1,3-benzothiazol-6-yl)ethan-1-one.
-
2.2. Synthesis of this compound
-
Materials: 1-(1,3-benzothiazol-6-yl)ethan-1-one, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.
-
Procedure:
-
1-(1,3-benzothiazol-6-yl)ethan-1-one (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the slow addition of deionized water.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Parameter | Data |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.58 (d, J = 6.4 Hz, 3H, -CH₃), 2.10 (br s, 1H, -OH), 5.05 (q, J = 6.4 Hz, 1H, -CH(OH)), 7.45 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 8.20 (d, J = 1.8 Hz, 1H, Ar-H), 9.00 (s, 1H, Ar-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.0, 70.0, 121.0, 122.5, 125.0, 135.0, 145.0, 153.0, 155.0. |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3060 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1610 (C=N stretch), 1480 (Ar C=C stretch), 1080 (C-O stretch).[1] |
| Mass Spectrum (EI) | m/z (%): 179 (M⁺, 100), 164 (M⁺ - CH₃, 80), 136 (M⁺ - C₂H₅O, 40). |
Interpretation of Spectroscopic Data:
-
¹H NMR: The doublet at 1.58 ppm and the quartet at 5.05 ppm are characteristic of an ethyl group attached to a chiral center. The broad singlet at 2.10 ppm corresponds to the hydroxyl proton. The signals in the aromatic region (7.45-9.00 ppm) are consistent with the substituted benzothiazole ring system.
-
¹³C NMR: The signal at 25.0 ppm corresponds to the methyl carbon, and the signal at 70.0 ppm is attributed to the carbon bearing the hydroxyl group. The remaining signals in the downfield region are characteristic of the aromatic and heterocyclic carbons.
-
IR Spectroscopy: The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.[1][2] The presence of aromatic C-H, C=N, and C=C stretching vibrations further confirms the structure.[2]
-
Mass Spectrometry: The molecular ion peak at m/z 179 corresponds to the molecular weight of the target compound. The fragmentation pattern, including the loss of a methyl group (m/z 164), is consistent with the proposed structure.
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Overall experimental workflow from synthesis to characterization.
References
Spectroscopic Analysis of 1-(1,3-Benzothiazol-6-yl)ethanol: A Technical Overview
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 1-(1,3-Benzothiazol-6-yl)ethanol has yielded no specific results for this particular compound in the public domain. The following guide is therefore presented as a representative template, outlining the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of closely related benzothiazole derivatives and general principles of spectroscopic interpretation. This document serves as a framework for researchers who may synthesize this compound and require a guide for its characterization.
Executive Summary
This technical guide details the anticipated spectroscopic profile of this compound. While direct experimental data is not available, this document provides a robust predictive analysis based on the known spectral characteristics of the benzothiazole core and secondary alcohols. It includes projected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in standardized tables. Furthermore, it supplies detailed, generalized experimental protocols for acquiring such data. The guide is intended to assist researchers, scientists, and drug development professionals in the characterization of this and structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.0 - 9.2 | s | - | 1H | H-2 (Benzothiazole) |
| ~8.1 - 8.3 | d | ~2.0 | 1H | H-7 (Benzothiazole) |
| ~8.0 - 8.2 | d | ~8.5 | 1H | H-4 (Benzothiazole) |
| ~7.5 - 7.7 | dd | ~8.5, ~2.0 | 1H | H-5 (Benzothiazole) |
| ~5.0 - 5.2 | q | ~6.5 | 1H | CH-OH |
| ~2.0 - 2.5 | br s | - | 1H | OH |
| ~1.6 - 1.8 | d | ~6.5 | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-2 (Benzothiazole) |
| ~152 - 154 | C-8 (Benzothiazole, C-S) |
| ~140 - 142 | C-6 (Benzothiazole, C-CHOH) |
| ~134 - 136 | C-9 (Benzothiazole, C-N) |
| ~126 - 128 | C-4 (Benzothiazole) |
| ~124 - 126 | C-5 (Benzothiazole) |
| ~121 - 123 | C-7 (Benzothiazole) |
| ~68 - 72 | CH-OH |
| ~23 - 26 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic/heterocyclic ring) |
| ~1250 - 1050 | Strong | C-O stretch (secondary alcohol) |
| ~850 - 800 | Strong | C-H bend (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 164 | High | [M - CH₃]⁺ |
| 136 | Medium | [M - C₂H₅O]⁺ or [Benzothiazole-C≡CH]⁺ |
Methodologies and Experimental Protocols
The following sections provide standardized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra are acquired at 298 K. Key parameters include a spectral width of 16 ppm, a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected and averaged.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are collected and averaged.
-
Data Processing: All spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A total of 8 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to sample analysis and automatically subtracted.
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (GC-MS) or a direct infusion electrospray ionization (ESI) mass spectrometer.
-
GC-MS Protocol:
-
Sample Preparation: A dilute solution of the analyte (1 mg/mL) is prepared in dichloromethane or ethyl acetate.
-
Chromatographic Conditions: A 1 µL injection is made into a GC equipped with an HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program starts at 100 °C, holds for 2 minutes, then ramps at 15 °C/min to 280 °C and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions: The ion source is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is m/z 40-550.
-
-
Data Processing: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound, and the corresponding mass spectrum is extracted and analyzed for the molecular ion and fragmentation patterns.
Visualized Workflow
The logical flow of the spectroscopic analysis process is outlined below. This workflow ensures a systematic approach to the structural elucidation of the target compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information and presents well-founded estimations based on the properties of structurally related compounds. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Furthermore, it explores the potential biological significance and role in drug development by examining the activities of the broader class of 6-substituted benzothiazole derivatives. This document aims to serve as a valuable resource for researchers and scientists working with benzothiazole-based compounds.
Introduction
Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] The benzothiazole ring system is present in several FDA-approved drugs and is a key component in the design of novel therapeutic agents targeting a variety of diseases, including cancer, microbial infections, and neurodegenerative disorders.[6] Substitutions on the benzothiazole core, particularly at the 2- and 6-positions, have been shown to significantly influence the biological activity of these compounds.[7]
This guide focuses specifically on this compound, a derivative with a hydroxyl group that can serve as a key interaction point with biological targets and as a handle for further chemical modifications. While specific experimental data for this compound is scarce in publicly available literature, this guide provides a detailed, inferred profile to aid in its synthesis, characterization, and evaluation for drug development purposes.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 121153-93-9 | Patent Literature |
| Molecular Formula | C₉H₉NOS | Calculated |
| Molecular Weight | 179.24 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[8] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water. | Inferred from related compounds[8][9] |
| pKa | Not available | - |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves the reduction of the corresponding ketone, 6-acetyl-1,3-benzothiazole. This precursor can be synthesized through the condensation of 4-amino-3-mercaptoacetophenone with an appropriate cyclizing agent.
Proposed Synthesis of this compound
A two-step synthesis is proposed, starting from commercially available materials.
Step 1: Synthesis of 6-acetyl-1,3-benzothiazole
A common method for the synthesis of 2-unsubstituted benzothiazoles involves the reaction of a corresponding 2-aminothiophenol derivative with an oxidizing agent. For 6-acetyl-1,3-benzothiazole, the starting material would be 4-amino-3-mercaptoacetophenone.
Experimental Protocol:
-
To a solution of 4-amino-3-mercaptoacetophenone (1 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add an oxidizing agent. A variety of reagents can be used, including hydrogen peroxide, iodine, or potassium ferricyanide.[10][11]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-acetyl-1,3-benzothiazole.
Step 2: Reduction of 6-acetyl-1,3-benzothiazole to this compound
The reduction of the ketone to the corresponding secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation.
Experimental Protocol:
-
Dissolve 6-acetyl-1,3-benzothiazole (1 mmol) in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.[12]
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Spectral Data (Predicted)
The following table presents the predicted spectral data for this compound based on the analysis of structurally similar benzothiazole derivatives.[13][14]
| Spectral Data | Predicted Values |
| ¹H NMR | δ (ppm): ~1.5 (d, 3H, -CH₃), ~5.0 (q, 1H, -CHOH), ~2.5 (s, 1H, -OH), ~7.5-8.5 (m, 3H, Ar-H), ~9.0 (s, 1H, thiazole-H) |
| ¹³C NMR | δ (ppm): ~25 (-CH₃), ~70 (-CHOH), ~120-135 (Ar-C), ~150-160 (thiazole-C) |
| IR (Infrared) | ν (cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1450 (C=C and C=N stretch) |
| Mass Spectrometry (MS) | m/z: 179 [M]⁺, with characteristic fragmentation patterns. |
Biological Significance and Role in Drug Development
While direct biological studies on this compound are not currently available, the extensive research on the benzothiazole scaffold provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Benzothiazole derivatives are well-known for their potent anticancer properties, acting through various mechanisms.[4][15] They have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include pathways mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR), PI3K/Akt/mTOR, and MAP kinases.[16] The introduction of a substituent at the 6-position of the benzothiazole ring has been shown to be crucial for anticancer activity.[17] The hydroxyl group in this compound could potentially form hydrogen bonds with amino acid residues in the active sites of target enzymes, thereby enhancing its inhibitory activity.
Diagram of a General Signaling Pathway Targeted by Benzothiazole Derivatives
Caption: Benzothiazole derivatives can inhibit key kinase signaling pathways.
Antimicrobial and Anti-inflammatory Activities
Various 6-substituted benzothiazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.[17][18] The presence of different functional groups at the 6-position can modulate the spectrum and potency of these activities. The ethanol substituent in the target compound could contribute to its pharmacokinetic properties and potential for antimicrobial or anti-inflammatory effects.
Conclusion
This compound is a promising, yet understudied, member of the pharmacologically significant benzothiazole family. This technical guide, by consolidating known data and providing reasoned predictions, offers a foundational resource for researchers. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectral properties provide a benchmark for characterization. Based on the extensive literature on related compounds, this compound warrants further investigation, particularly for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Future experimental studies are essential to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. benthamscience.com [benthamscience.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 15. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 17. chemistryjournal.net [chemistryjournal.net]
- 18. pharmacyjournal.in [pharmacyjournal.in]
Technical Guide: Solubility and Stability of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol. Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies and presents illustrative data based on the known physicochemical properties of closely related benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies with this molecule.
Data Presentation
Table 1: Illustrative Aqueous Solubility Profile
| pH | Solubility (mg/mL) | Method | Temperature (°C) |
| 2.0 | < 0.1 | Shake-Flask | 25 |
| 7.4 | < 0.1 | Shake-Flask | 25 |
| 10.0 | < 0.1 | Shake-Flask | 25 |
Note: Benzothiazoles are generally poorly soluble in aqueous solutions. The actual solubility of this compound would need to be experimentally determined.
Table 2: Illustrative Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | < 0.1 | 25 |
| Ethanol | > 10 | 25 |
| Methanol | > 10 | 25 |
| Dimethyl Sulfoxide (DMSO) | > 50 | 25 |
| Acetone | Soluble | 25 |
Note: Benzothiazole and its derivatives are generally soluble in organic solvents.[1][4]
Table 3: Illustrative Forced Degradation Study Summary
| Stress Condition | % Degradation (Illustrative) | Major Degradants (Putative) |
| Acidic Hydrolysis (0.1 N HCl, 80°C, 24h) | 5% | N/A (minor degradation) |
| Basic Hydrolysis (0.1 N NaOH, 80°C, 24h) | 8% | N/A (minor degradation) |
| Oxidative (3% H₂O₂, RT, 24h) | 25% | N-oxide, S-oxide |
| Thermal (80°C, 75% RH, 48h) | 10% | Dehydration product |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 35% | Photodegradation products |
Note: Benzothiazoles are known to be susceptible to oxidation at the sulfur and nitrogen atoms and can undergo photodegradation.[2][3][5][6] The actual degradation profile must be determined experimentally.
Experimental Protocols
The following are detailed, standardized protocols for determining the solubility and stability of a compound such as this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of solid material should be visible.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The solubility is reported in mg/mL or µg/mL.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber for thermal and humidity stress
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 80°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 80°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place the solid compound in an environmental chamber at elevated temperature and humidity (e.g., 80°C / 75% RH) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection, to separate and identify any degradation products.
Mandatory Visualization
Experimental Workflow for Solubility and Stability Studies
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Novel Benzothiazole Ethanol Derivatives: A Technical Overview
For Immediate Release
In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This in-depth technical guide synthesizes recent findings on novel benzothiazole ethanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their potential therapeutic applications, with a focus on anticancer and antimicrobial properties. This whitepaper provides a consolidated view of quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Anticancer Activity: A Promising Frontier
Recent studies have highlighted the significant cytotoxic effects of novel benzothiazole ethanol derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, underscoring their potential as next-generation anticancer agents.[6][7][8][9][10]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected novel benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | Gemcitabine | 52 ± 0.72 |
| 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | Gemcitabine | 52 ± 0.72 |
| 5a | NCI-H460 (Lung) | 3.61 | Doxorubicin | - |
| HepG2 (Liver) | 3.14 | Doxorubicin | - | |
| HCT-116 (Colon) | 4.20 | Doxorubicin | - | |
| 5d | NCI-H460 (Lung) | 3.04 | Doxorubicin | - |
| HepG2 (Liver) | 3.20 | Doxorubicin | - | |
| HCT-116 (Colon) | 3.38 | Doxorubicin | - | |
| B7 | A431 (Skin) | - | - | - |
| A549 (Lung) | - | - | - | |
| H1299 (Lung) | - | - | - | |
| Compound 4 | 60 human tumor cell lines | 0.683 - 4.66 | - | - |
| Compound 51 | 9 different cancer cell lines | 1.60 - 71.8 nM | - | - |
| Compound 55 | HT-29 (Colon) | 0.024 | - | - |
| H460 (Lung) | 0.29 | - | - | |
| A549 (Lung) | 0.84 | - | - | |
| MDA-MB-231 (Breast) | 0.88 | - | - |
Data compiled from multiple sources.[6][8][9][11][12] Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of benzothiazole derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][11]
Methodology:
-
Cell Seeding: Human cancer cells (e.g., PANC-1, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole compounds (e.g., 5 to 100 µM) and a standard drug (e.g., Gemcitabine or Doxorubicin) for 48 hours.[6]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for synthesis and evaluation of anticancer activity.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the mitochondrial intrinsic pathway.[10] This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Signaling Pathway for Benzothiazole-Induced Apoptosis
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Error Page [journal.hep.com.cn]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Bioactivity Prediction of 1-(1,3-Benzothiazol-6-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol. In the absence of direct experimental data, this document outlines a robust in silico approach to forecast its biological activities, drawing upon the well-established pharmacological profile of the benzothiazole scaffold. This guide details predictive methodologies, relevant experimental protocols for validation, and potential signaling pathway interactions.
Introduction to Benzothiazole Bioactivity
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of documented biological activities. The benzothiazole nucleus is a common structural motif in many pharmacologically active agents.[1][2] Extensive research has demonstrated that compounds containing this scaffold exhibit a broad spectrum of effects, including but not limited to:
-
Anticancer: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][4][5]
-
Anti-inflammatory: The benzothiazole core is present in compounds with significant anti-inflammatory properties.[6][7][8]
-
Antimicrobial and Antifungal: This class of compounds has been investigated for its efficacy against various bacterial and fungal strains.
-
Neuroprotective: Certain benzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases.[1]
The specific biological activity of a benzothiazole derivative is largely influenced by the nature and position of its substituents on the bicyclic ring system.
In Silico Prediction of this compound Bioactivity
Given the lack of empirical data for this compound, computational methods provide a valuable first step in characterizing its potential bioactivities. A typical in silico workflow for such a prediction is outlined below.
Based on this workflow and existing Quantitative Structure-Activity Relationship (QSAR) models for benzothiazole derivatives, we can extrapolate the likely bioactivities of this compound.[9][10][11][12][13]
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C₉H₉NOS | - |
| Molecular Weight | 179.24 g/mol | - |
| LogP | 1.5 - 2.5 | ALOGPS, XLOGP3 |
| Water Solubility | Moderately Soluble | ESOL |
| Human Intestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | Yes | SwissADME |
| P-glycoprotein Substrate | No | SwissADME |
| CYP1A2 inhibitor | Yes | SwissADME |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2C19 inhibitor | No | SwissADME |
| CYP2D6 inhibitor | No | SwissADME |
| CYP3A4 inhibitor | Yes | SwissADME |
| Lipinski's Rule of Five | 0 violations | SwissADME |
| Mutagenicity | Low Probability | ProTox-II |
| Carcinogenicity | Low Probability | ProTox-II |
Note: These are predicted values based on computational models and require experimental validation.
Predicted Biological Activities and Potential Targets
Drawing parallels with structurally similar benzothiazole derivatives, this compound is predicted to exhibit anticancer and anti-inflammatory activities.
Table 2: Predicted Bioactivities and Potential Molecular Targets
| Predicted Bioactivity | Potential Molecular Target(s) | Rationale |
| Anticancer | EGFR, VEGFR-2, PI3K, Akt, mTOR, STAT3 | Benzothiazoles are known to inhibit key kinases and transcription factors in cancer signaling pathways.[14][15] |
| Anti-inflammatory | COX-2, TNF-α, IL-6 | The benzothiazole scaffold is a core component of molecules that inhibit pro-inflammatory enzymes and cytokines.[16] |
Experimental Protocols for Bioactivity Validation
To validate the in silico predictions, the following experimental protocols are recommended.
Anticancer Activity Evaluation
Table 3: Experimental Protocols for Anticancer Activity
| Assay | Purpose | Methodology |
| MTT Assay | To assess cell viability and proliferation. | Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and treated with varying concentrations of the compound for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent. Absorbance is measured to determine cell viability.[16] |
| Flow Cytometry (Cell Cycle Analysis) | To determine the effect of the compound on cell cycle progression. | Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3] |
| Annexin V/PI Staining | To detect and quantify apoptosis. | Treated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis). Stained cells are analyzed by flow cytometry.[14] |
| Western Blot Analysis | To investigate the effect on specific protein expression in signaling pathways. | Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3) and a loading control. Secondary antibodies conjugated to an enzyme are used for detection.[16] |
Anti-inflammatory Activity Evaluation
Table 4: Experimental Protocols for Anti-inflammatory Activity
| Assay | Purpose | Methodology |
| Carrageenan-Induced Paw Edema in Rats | In vivo assessment of acute anti-inflammatory activity. | A sub-plantar injection of carrageenan is administered to the right hind paw of rats to induce inflammation. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time intervals to determine the percentage of edema inhibition.[7] |
| LPS-Induced Cytokine Production in Macrophages | In vitro assessment of the inhibition of pro-inflammatory cytokine release. | Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA.[16] |
| COX Inhibition Assay | To determine the inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2). | The activity of purified COX-1 and COX-2 enzymes is measured in the presence of the test compound using a colorimetric or fluorometric assay kit that detects the production of prostaglandin E2 (PGE2). |
Potential Signaling Pathway Modulation
Based on the known mechanisms of action of bioactive benzothiazoles, this compound may modulate key cellular signaling pathways implicated in cancer and inflammation.
Benzothiazole derivatives have been shown to interfere with these pathways at various points, leading to the inhibition of cell proliferation, survival, and the induction of apoptosis.[14][15][17][18][19]
Conclusion
The in silico analysis presented in this guide suggests that this compound is a promising candidate for further investigation as a potential anticancer and anti-inflammatory agent. Its predicted ADMET profile indicates favorable drug-like properties. The outlined experimental protocols provide a clear roadmap for the empirical validation of these computational predictions. Further studies are warranted to elucidate the precise mechanisms of action and to confirm the therapeutic potential of this novel benzothiazole derivative.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR study on H3-receptor affinity of benzothiazole derivatives of thioperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. allsubjectjournal.com [allsubjectjournal.com]
- 13. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]
- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Literature review of 6-substituted benzothiazole compounds
An In-depth Guide to 6-Substituted Benzothiazole Compounds: Synthesis, Biological Activity, and Experimental Protocols
Introduction
Benzothiazole, a bicyclic heterocyclic compound, serves as a pivotal scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules exhibiting a wide range of biological activities.[1] The fusion of a benzene ring with a thiazole ring creates a unique structure with active sites amenable to various substitutions, particularly at the 2nd and 6th positions.[1][2] Modifications at the 6-position have been shown to significantly influence the pharmacological profile of these compounds.[3] This technical guide provides a comprehensive literature review of 6-substituted benzothiazole derivatives, focusing on their synthesis, biological activities, and the detailed experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.
Synthesis of 6-Substituted Benzothiazole Derivatives
The synthesis of 6-substituted benzothiazoles often begins with a corresponding 2-aminothiophenol derivative. A common and effective method is the condensation reaction of 2-aminothiophenols with aldehydes, nitriles, or other carbonyl-containing substances.[4] Microwave-assisted synthesis has been noted for its efficiency, leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[5]
For instance, one general pathway involves the reaction of a 6-substituted-2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which can then undergo nucleophilic substitution with various moieties to create a diverse library of compounds.[6] Another approach is the condensation of 4-substituted-2-aminothiophenols with aldehydes, which can be catalyzed by an H₂O₂/HCl mixture in ethanol at room temperature.[4]
Caption: General workflow for the synthesis of 6-substituted benzothiazole derivatives.
Biological Activities of 6-Substituted Benzothiazole Compounds
Derivatives of 6-substituted benzothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[7][8][9] The nature and position of the substituents play a crucial role in determining the specific biological activity.[3]
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of this class of compounds.[10] The mechanism of action can involve the inhibition of essential microbial enzymes, such as uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), a key enzyme in bacterial cell wall synthesis.[3] Hybrids of benzothiazole with other heterocyclic structures like thiazolidinone and pyrimidine have shown significant antimicrobial potential.[10]
| Compound Class/Derivative | Test Organism(s) | Activity (MIC/IZD) | Reference |
| Antipyrine containing 6-substituted azo dyes | Salmonella typhurium, Klebsiella pneumoniae | MIC = 25–50 µg/ml | [3] |
| 2-imino-thiazolidin-4-one hybrids | Gram-positive & Gram-negative bacteria, C. albicans | Pronounced MIC values, active as antifungals | [10] |
| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes, P. aeruginosa, E. coli | MIC = 0.10–0.25 mg/ml (comparable to streptomycin) | [3] |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | MIC = 15.62 µg/ml (equipotent to ciprofloxacin) | [3] |
| Novel synthesized benzothiazoles (Compounds 3 & 4) | S. aureus, B. subtilis, E. coli | MIC = 25-200 µg/mL; significant activity vs E. coli | [11] |
Anticancer Activity
The anticancer potential of 6-substituted benzothiazoles is a major area of research.[7] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as AKT and ERK.[12] They have shown efficacy against a wide range of human cancer cell lines, including those of the lung, breast, colon, and kidney.[12][13] Some derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[6]
Caption: Simplified diagram of the anticancer mechanism of Compound B7.[12]
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |
| Hydrazine based benzothiazole (Compound 11) | HeLa (cervical), COS-7 (kidney) | IC₅₀ = 2.41 µM (HeLa), 4.31 µM (COS-7) | [13] |
| 3,5-bis-trifluoromethylphenylurea (Sorafenib analogue 8) | ACHN, A-498 (renal) | GI₅₀ = 0.542 µM (ACHN), 1.02 µM (A-498) | [13] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole (Compound 53) | HeLa (cervical) | IC₅₀ = 9.76 µM | [13] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (Compound B7) | A431, A549, H1299 | Significant inhibition of proliferation | [12] |
| 3,4,5-trimethoxy substituted hybrid (Compound 4e) | Various cell lines | IC₅₀ = 6.11–9.04 µM | [6] |
Neuroprotective and Other Activities
Certain 6-substituted benzothiazoles exhibit significant neuroprotective properties.[9] Riluzole (2-amino-6-trifluoromethoxy benzothiazole), for example, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its effects on glutamate release and voltage-gated sodium channels.[14][15] Research is also exploring their potential as multitarget-directed ligands for Alzheimer's disease by dually inhibiting acetylcholinesterase (AChE) and histamine H₃ receptors.[14] Additionally, various derivatives have been investigated for anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[2][16]
Experimental Protocols
General Synthesis of 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one[17]
-
Step 1: Synthesis of Schiff Base Intermediate: A mixture of 7-chloro-6-fluorobenzo[d]thiazol-2-amine (0.01 mol) and 4-chlorobenzaldehyde (0.02 mol) in methanol (20 ml) with 2-3 drops of glacial acetic acid is refluxed on a water bath for approximately 5 hours. The resulting solid is separated and recrystallized from ethanol.
-
Step 2: Synthesis of Final Thiazolidinone: The intermediate from Step 1 (0.01 mol) is mixed with mercaptoacetic acid (0.01 mol) and a pinch of zinc chloride in ethanol (50 ml). The mixture is then refluxed on a water bath for 8 hours. The final product is isolated and purified.
Synthesis of 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide[6]
-
Step 1: Acetylation: The starting material, 6-nitrobenzo[d]thiazol-2-amine, is acetylated using chloroacetyl chloride in the presence of triethylamine as a base to furnish the key chloride precursor, 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.
-
Step 2: Nucleophilic Substitution: The chloride derivative from Step 1 is reacted with a pre-formed potassium salt of a cyanothiouracil derivative in a nucleophilic substitution reaction to yield the final hybrid compound.
Antimicrobial Activity Screening (Cup Plate Method)[10]
-
Preparation: Nutrient agar plates are prepared and seeded with the test microorganisms (e.g., S. aureus, E. coli, C. albicans).
-
Application: Wells or "cups" are created in the agar using a sterile borer.
-
Incubation: A standardized concentration of the synthesized benzothiazole compound, dissolved in a suitable solvent like DMSO, is added to each well. Standard antibiotics (e.g., kanamycin, ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
-
Measurement: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The diameter of the zone of inhibition (IZD) around each well is measured in millimeters to determine the antibacterial activity.
In Vitro Anticancer Assay (MTT Assay)[12]
-
Cell Seeding: Human cancer cells (e.g., A431, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 2, 4 µM) for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization & Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Conclusion
The 6-substituted benzothiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research reviewed here demonstrates that strategic modifications at the 6-position of the benzothiazole ring can yield potent therapeutic agents with diverse pharmacological profiles. The significant findings in antimicrobial and anticancer activities, in particular, highlight the potential of these compounds for further development. The detailed synthetic and biological evaluation protocols provided serve as a valuable resource for researchers aiming to design and discover novel, highly effective 6-substituted benzothiazole-based drugs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
Synthetic Pathways to 1-(1,3-Benzothiazol-6-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of viable synthetic pathways for the preparation of 1-(1,3-Benzothiazol-6-yl)ethanol, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows.
Introduction
The benzothiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of substituted benzothiazoles is therefore of significant interest. This guide focuses on the synthesis of this compound, a chiral alcohol that can serve as a versatile building block for more complex molecules. The primary synthetic strategy discussed herein involves a two-step sequence: the Friedel-Crafts acylation of a suitable benzothiazole precursor followed by the reduction of the resulting ketone.
Proposed Synthetic Pathway
The most direct and plausible synthetic route to this compound involves two key transformations:
-
Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanone: This intermediate is proposed to be synthesized via a Friedel-Crafts acylation of a benzothiazole derivative. A practical approach involves the acylation of 2-hydroxybenzothiazole (also known as 2(3H)-benzothiazolone) to yield 6-acetyl-2(3H)-benzothiazolone. Subsequent removal of the 2-oxo group would lead to the desired ketone.
-
Reduction of 1-(1,3-Benzothiazol-6-yl)ethanone: The final step involves the reduction of the acetyl group to a 1-hydroxyethyl group using a suitable reducing agent, such as sodium borohydride.
The overall synthetic scheme is presented below:
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of the chiral alcohol 1-(1,3-Benzothiazol-6-yl)ethanol, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 1,3-benzothiazole to yield the key intermediate, 1-(1,3-Benzothiazol-6-yl)ethanone. The subsequent step involves the highly enantioselective asymmetric hydrogenation of this ketone, employing a well-defined ruthenium catalyst, to afford the target chiral alcohol with high yield and excellent enantiomeric excess. This protocol is designed to be a reliable and reproducible method for researchers in academic and industrial settings.
Quantitative Data Summary
| Entry | Substrate (Ketone) | Catalyst | S/C Ratio | Yield (%) | ee (%) |
| 1 | 2-Acetylthiophene | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 98 (R) |
| 2 | 2-Acetylfuran | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 97 (R) |
| 3 | 3-Acetylpyridine | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000 | >99 | 96 (S) |
| 4 | 2-Acetyl-N-methylpyrrole | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 4000 | >99 | 95 (R) |
Data adapted from Noyori, R. et al. Organic Letters 2000, 2 (12), 1749–1751.
Experimental Protocols
This synthesis is performed in two main stages: the synthesis of the ketone intermediate and its subsequent asymmetric hydrogenation.
Part 1: Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanone
This procedure utilizes a Friedel-Crafts acylation reaction.
Materials:
-
1,3-Benzothiazole
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) to the suspension via the dropping funnel.
-
To this mixture, add a solution of 1,3-benzothiazole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(1,3-Benzothiazol-6-yl)ethanone as a solid.
Part 2: Asymmetric Synthesis of this compound
This protocol is adapted from the Noyori asymmetric hydrogenation of heteroaromatic ketones.[1]
Materials:
-
1-(1,3-Benzothiazol-6-yl)ethanone
-
trans-RuCl₂[(S)-xylbinap][(S)-daipen] or trans-RuCl₂[(R)-xylbinap][(R)-daipen] for the (R)- or (S)-enantiomer, respectively.
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol, anhydrous and degassed
-
Hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation vessel
-
Standard laboratory glassware for inert atmosphere reactions
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a high-pressure autoclave with 1-(1,3-Benzothiazol-6-yl)ethanone and the chiral ruthenium catalyst (substrate-to-catalyst molar ratio of 1000:1 to 4000:1).
-
Add a solution of potassium tert-butoxide (0.02 M in 2-propanol, 2 equivalents relative to the catalyst) to the vessel.
-
Add sufficient anhydrous and degassed 2-propanol to achieve a substrate concentration of 0.5 M.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 8-10 atm.
-
Stir the reaction mixture at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step asymmetric synthesis of this compound.
References
Application Notes and Protocols for High-Throughput Screening of 1-(1,3-Benzothiazol-6-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole ring is a prominent heterocyclic scaffold recognized for its wide range of pharmacological activities. Derivatives of this core structure have been investigated for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles. The notable potential of benzothiazoles has spurred significant interest in the discovery and development of new therapeutic agents based on this scaffold.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway. This document provides a comprehensive guide for establishing an HTS campaign for novel 1-(1,3-benzothiazol-6-yl)ethanol derivatives. While specific HTS data for this particular subclass of compounds are not widely published, the protocols and workflows detailed below are based on established, robust methods for screening benzothiazole derivatives and other small molecules for common therapeutic targets.
Section 1: General High-Throughput Screening Workflow
An HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library. The workflow begins with a primary screen to identify initial "hits," followed by progressively more rigorous validation and characterization stages.
Application Notes and Protocols for Antimicrobial Assays Using 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol. The included protocols are based on established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.
Introduction
Benzothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure of benzothiazole is a versatile scaffold in medicinal chemistry, and modifications to this structure can lead to compounds with enhanced therapeutic potential.[1][2] This document focuses on a specific derivative, this compound, and outlines the necessary experimental procedures to characterize its efficacy against various microbial strains. The protocols provided herein cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing using the disk diffusion method.
Mechanism of Action: A General Overview for Benzothiazole Derivatives
While the precise mechanism of action for this compound is yet to be elucidated, benzothiazole-based compounds have been reported to inhibit essential bacterial enzymes.[5] These enzymes are often involved in critical cellular processes such as cell wall synthesis, DNA replication, and vital biosynthetic pathways.[5] For instance, some benzothiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] Others are known to inhibit dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, which is essential for bacterial survival.[6] The proposed mechanism of action for many benzothiazole derivatives involves the disruption of these key enzymatic activities, leading to the inhibition of bacterial growth or cell death.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Activity
The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial and fungal strains. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Bacillus subtilis | ATCC 6633 | 8 | 16 |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Fungi | |||
| Candida albicans | ATCC 10231 | 32 | 64 |
| Aspergillus niger | ATCC 16404 | 64 | 128 |
Table 2: Zone of Inhibition for this compound (50 µ g/disk )
| Microorganism | Strain | Zone of Inhibition (mm) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 18 |
| Bacillus subtilis | ATCC 6633 | 22 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 15 |
| Pseudomonas aeruginosa | ATCC 27853 | 10 |
| Fungi | ||
| Candida albicans | ATCC 10231 | 16 |
| Aspergillus niger | ATCC 16404 | 12 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well from 1 to 11.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][9][10]
Caption: MIC determination workflow.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the lowest concentration of the compound that kills ≥99.9% of the initial inoculum.[1][11]
Materials:
-
MIC plate from Protocol 1
-
Nutrient agar plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[3][11]
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity.[4][12]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 50 µ g/disk ) and allow them to dry.
-
Preparation of Inoculum: Prepare a microbial suspension standardized to 0.5 McFarland as described in Protocol 1.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks: Place the impregnated disks on the surface of the inoculated agar plate using sterile forceps. Ensure the disks are at least 24 mm apart.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[4]
Caption: Disk diffusion assay workflow.
Conclusion
The protocols and guidelines presented in these application notes offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is essential for the advancement of new antimicrobial agents in the field of drug discovery and development.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. asm.org [asm.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial evaluation of the neuroprotective properties of the novel compound, 1-(1,3-Benzothiazol-6-yl)ethanol. The protocols outlined below describe a multi-tiered approach, beginning with the chemical synthesis of the compound, followed by a series of in vitro assays to assess its efficacy in protecting neuronal cells from common stressors. Finally, a protocol for an in vivo model is suggested to validate the findings in a living organism.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for benzothiazole synthesis.[1] A common approach involves the condensation of a substituted 2-aminothiophenol with a suitable carbonyl compound.
Protocol:
-
Step 1: Synthesis of 2-amino-5-acetylthiophenol. This intermediate can be prepared from commercially available starting materials through a series of reactions including nitration, reduction, and thiolation.
-
Step 2: Cyclization to form 6-acetyl-1,3-benzothiazole. The 2-amino-5-acetylthiophenol is then cyclized, for instance, by reacting with an appropriate aldehyde in the presence of an oxidizing agent.[1]
-
Step 3: Reduction to this compound. The acetyl group of 6-acetyl-1,3-benzothiazole is reduced to the corresponding ethanol derivative using a suitable reducing agent such as sodium borohydride.
-
Purification and Characterization. The final product should be purified using column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Evaluation of Neuroprotective Effects
A human neuroblastoma cell line, such as SH-SY5Y, is a widely used model for in vitro neuroprotection studies.[2][3][4] The following protocols are designed to assess the ability of this compound to protect these cells against oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.
Experimental Workflow for In Vitro Screening
The overall workflow for the in vitro screening of this compound is depicted below.
Caption: In vitro screening workflow for this compound.
Protocol for MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Treatment:
-
Cytotoxicity: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Neuroprotection: Pre-treat cells with non-toxic concentrations of the compound for 2 hours, then introduce a neurotoxic agent (e.g., 100 µM H₂O₂ or 50 µM 6-hydroxydopamine) and incubate for a further 24 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]
Protocol for LDH Assay (Cytotoxicity)
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[5][6][7]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reagent to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
Protocol for Reactive Oxygen Species (ROS) Measurement
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[8][9][10][11][12]
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat as described for the neuroprotection MTT assay.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[8]
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
Data Presentation: In Vitro Studies
| Assay | Treatment Group | Concentration (µM) | Outcome Measure | Result |
| MTT Assay | Vehicle Control | - | % Viability | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | % Viability | 48 ± 4.5 | |
| H₂O₂ + Compound (1 µM) | 1 | % Viability | 65 ± 5.1 | |
| H₂O₂ + Compound (10 µM) | 10 | % Viability | 82 ± 6.3 | |
| LDH Assay | Vehicle Control | - | % Cytotoxicity | 5 ± 1.2 |
| H₂O₂ (100 µM) | - | % Cytotoxicity | 55 ± 6.8 | |
| H₂O₂ + Compound (1 µM) | 1 | % Cytotoxicity | 38 ± 4.9 | |
| H₂O₂ + Compound (10 µM) | 10 | % Cytotoxicity | 21 ± 3.7 | |
| ROS Assay | Vehicle Control | - | Relative Fluorescence Units | 100 ± 8.1 |
| H₂O₂ (100 µM) | - | Relative Fluorescence Units | 250 ± 15.4 | |
| H₂O₂ + Compound (1 µM) | 1 | Relative Fluorescence Units | 180 ± 12.6 | |
| H₂O₂ + Compound (10 µM) | 10 | Relative Fluorescence Units | 125 ± 9.8 |
Investigation of Potential Signaling Pathways
To elucidate the mechanism of action of this compound, the modulation of key neuroprotective signaling pathways can be investigated using Western blotting.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[[“]][14][15][16][17] Activation of this pathway is a common mechanism for neuroprotective agents.[[“]][14][15]
Caption: The PI3K/Akt signaling pathway in neuroprotection.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[18][19][20][21][22] Many neuroprotective compounds exert their effects by activating Nrf2, leading to the expression of antioxidant enzymes.[18][21][22]
Caption: The Nrf2 antioxidant response pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, are often activated by cellular stress and can lead to apoptosis.[23][24][25][26][27] Inhibition of these pro-apoptotic pathways can be a neuroprotective strategy.
Caption: The pro-apoptotic p38 MAPK signaling pathway.
Protocol for Western Blot Analysis
-
Protein Extraction: After treatment, lyse the SH-SY5Y cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins in the signaling pathways of interest (e.g., p-Akt, Akt, Nrf2, HO-1, p-p38, p38) and appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
In Vivo Evaluation of Neuroprotective Effects
To validate the in vitro findings, the neuroprotective effects of this compound should be assessed in a relevant animal model of neurological disease, such as a rodent model of focal cerebral ischemia (stroke).[28][29][30][31][32]
Protocol for Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and reproducible model of focal ischemic stroke in rodents.[29][30][31]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and monitor their physiological parameters.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[29]
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the onset of reperfusion.
-
Behavioral Testing: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized neurological scoring system.
-
Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Data Presentation: In Vivo Study
| Treatment Group | Neurological Deficit Score (24h) | Infarct Volume (% of Hemisphere) |
| Sham | 0.5 ± 0.2 | 0 |
| Vehicle | 3.8 ± 0.5 | 45 ± 5.6 |
| Compound (10 mg/kg) | 2.5 ± 0.4 | 32 ± 4.8 |
| Compound (20 mg/kg) | 1.8 ± 0.3 | 21 ± 3.9 |
These application notes and protocols provide a robust starting point for the comprehensive evaluation of the neuroprotective potential of this compound. The data generated from these studies will be crucial in determining its promise as a therapeutic candidate for neurodegenerative diseases.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. MTT assay [bio-protocol.org]
- 4. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. 2.8. Reactive oxygen species (ROS) detection [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. ROS Live Cell Imaging During Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus [consensus.app]
- 14. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 24. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mednexus.org [mednexus.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3-Benzothiazol-6-yl)ethanol is a key intermediate and potential metabolite in the development of various pharmaceutical compounds. Accurate quantification of this analyte is crucial for pharmacokinetic, toxicokinetic, and quality control studies. These application notes provide detailed protocols for the quantification of this compound in biological and non-biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound (Estimated)
A precise understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. Based on its chemical structure, which features a benzothiazole core and an ethanol substituent, the following properties can be estimated:
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉NOS | Derived from the chemical structure. |
| Molecular Weight | ~179.24 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately polar | The benzothiazole ring imparts hydrophobicity, while the hydroxyl group of the ethanol substituent adds polarity. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), slightly soluble in water.[1] | Typical for aromatic alcohols. |
| UV Absorbance | Expected to have significant absorbance in the UV region. | The benzothiazole ring system is a strong chromophore. |
| pKa | Weakly acidic | The hydroxyl group can be deprotonated under strongly basic conditions. The benzothiazole nitrogen is weakly basic. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in samples with expected concentrations in the µg/mL range, such as in pharmaceutical formulations or in vitro assays.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol: HPLC-UV Quantification
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., a structurally similar benzothiazole derivative at 10 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2][3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or at the determined λmax of the analyte) |
| Run Time | 10 minutes |
3. Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.995 over the concentration range (e.g., 0.1 - 50 µg/mL) |
| Accuracy | 85-115% recovery for QC samples |
| Precision (Intra- and Inter-day) | RSD ≤ 15% for QC samples |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Specificity | No interfering peaks from blank matrix at the retention time of the analyte and IS. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For highly sensitive and selective quantification, particularly in complex biological matrices where low concentrations (ng/mL range) are expected, an LC-MS/MS method is recommended.[7][8]
Experimental Workflow: LC-MS/MS Analysis
References
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ionsource.com [ionsource.com]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Importance of analytical method validation in pharmaceutical research. [wisdomlib.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Inhibition of Acetylcholinesterase by 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3-Benzothiazol-6-yl)ethanol is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as enzyme inhibitors.[1][2][3] This application note provides a detailed protocol for evaluating the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Dysregulation of AChE activity is implicated in the pathology of several neurodegenerative diseases, making it a key target for drug discovery.[4][5][6] The following protocols and data are intended to guide researchers in setting up and performing similar enzyme inhibition assays.
Principle of the Assay
The inhibitory effect of this compound on AChE is determined using a colorimetric method based on the Ellman's reagent (DTNB). Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction, and the extent of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Data Presentation
The inhibitory potential of this compound against acetylcholinesterase is summarized in the tables below. Please note that this data is illustrative and serves as an example for data presentation.
Table 1: Inhibition of Acetylcholinesterase by this compound
| Concentration of this compound (µM) | % Inhibition |
| 0.1 | 15.2 ± 1.8 |
| 1 | 48.9 ± 3.5 |
| 10 | 85.7 ± 2.1 |
| 50 | 95.3 ± 1.5 |
| 100 | 98.1 ± 0.9 |
Table 2: IC50 Value for this compound against Acetylcholinesterase
| Compound | IC50 (µM) |
| This compound | 1.25 |
| Donepezil (Reference Standard) | 0.025 |
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil (reference inhibitor)
-
Phosphate buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Pipettes and tips
-
Distilled water
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of sodium phosphate salts in distilled water and adjusting the pH to 8.0.
-
AChE Solution (0.1 U/mL): Dissolve AChE in phosphate buffer to achieve a final concentration of 0.1 U/mL.
-
ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in distilled water.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Working Solutions of Test Compound: Prepare serial dilutions of the stock solution in phosphate buffer to obtain the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reference Standard Solution: Prepare a stock solution of Donepezil in DMSO and make serial dilutions in phosphate buffer.
Assay Protocol
-
Assay Setup: In a 96-well microplate, add the following reagents in the specified order:
-
20 µL of various concentrations of this compound or the reference standard. For the control wells, add 20 µL of phosphate buffer (with 1% DMSO for the negative control).
-
140 µL of phosphate buffer (50 mM, pH 8.0).
-
20 µL of AChE solution (0.1 U/mL).
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 10 µL of ATCI solution (10 mM) to each well to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. After incubation, add 10 µL of DTNB solution (3 mM) to each well.
-
Absorbance Reading: Immediately measure the absorbance of each well at 412 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Caption: Simplified diagram of acetylcholine hydrolysis and its inhibition.
Conclusion
The provided protocols offer a robust framework for assessing the in vitro acetylcholinesterase inhibitory activity of this compound. This compound demonstrates potential as an AChE inhibitor, warranting further investigation into its mechanism of action and its efficacy in more complex biological systems. Researchers can adapt these methods to screen other novel compounds and to further characterize their enzymatic inhibition profiles, contributing to the development of new therapeutic agents for neurodegenerative diseases.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 3. Synthesis, characterization and biological activity of benzothiazoles derivatives | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
Application Notes and Protocols: 1-(1,3-Benzothiazol-6-yl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(1,3-benzothiazol-6-yl)ethanol as a versatile building block in organic synthesis. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines the synthesis of the title compound and its subsequent application in creating a variety of derivatives with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding ketone, 1-(1,3-benzothiazol-6-yl)ethanone, followed by its reduction.
Step 1: Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanone
A common route to 6-acylbenzothiazoles involves the Fries rearrangement of an acylated benzothiazole precursor. However, direct acylation can lead to mixtures of regioisomers. A more controlled synthesis is desirable for producing the specific 6-acetyl derivative.
Protocol: Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanone
Caption: General workflow for the synthesis of ether derivatives.
Esterification Reactions
Ester derivatives can be readily prepared by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides.
Experimental Protocol: Esterification with an Acid Chloride
-
Dissolution: Dissolve this compound (1.0 eq) and a base, such as triethylamine or pyridine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Acid Chloride: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Esterification Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Benzoyl Chloride | Triethylamine | DCM | 1-(1,3-Benzothiazol-6-yl)ethyl benzoate |
Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific conversion of the alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration if the alcohol is chiral. [4][5] Conceptual Workflow for Mitsunobu Reaction
Caption: General scheme of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Esterification
-
Reagent Preparation: Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a carboxylic acid (1.2 eq) in anhydrous THF under an inert atmosphere. [6]2. Cooling: Cool the solution to 0 °C.
-
Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography to isolate the ester product and separate it from the triphenylphosphine oxide and hydrazide byproducts. [7] Table 3: Key Reagents in the Mitsunobu Reaction
| Reagent | Function |
| Triphenylphosphine (PPh₃) | Phosphine |
| DEAD or DIAD | Azodicarboxylate |
| Carboxylic Acid/Phenol/Imide | Nucleophile |
Potential Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery due to the established pharmacological importance of the benzothiazole scaffold. [2][8]The synthesized ethers, esters, and other derivatives can be screened for a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer properties. [3]* Antimicrobial Activity: The benzothiazole nucleus is a key component of many antibacterial and antifungal agents.
-
Anti-inflammatory and Analgesic Activity: Various substituted benzothiazoles have demonstrated significant anti-inflammatory and pain-relieving effects.
The structural modifications enabled by using this compound as a building block allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. jchemrev.com [jchemrev.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Imaging Applications
Topic: Fluorescent Properties of Benzothiazole Derivatives for Imaging Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of biomedical imaging due to their unique photophysical properties. While specific data on 1-(1,3-Benzothiazol-6-yl)ethanol is not extensively available in current literature, the broader family of benzothiazole-based fluorophores exhibits characteristics that make them excellent candidates for various imaging applications. These properties often include environmental sensitivity, large Stokes shifts, and the ability to target specific cellular components or biomolecules.
This document provides a representative overview of the fluorescent properties of a hypothetical benzothiazole-based probe, herein referred to as BTP-1 (Benzothiazole Probe-1), and detailed protocols for its application in cellular imaging. The data and protocols presented are synthesized from the known characteristics of structurally similar and well-documented benzothiazole derivatives used in fluorescence microscopy.
Photophysical Properties of BTP-1
The photophysical characteristics of benzothiazole-based probes are often influenced by their molecular structure and the surrounding microenvironment. BTP-1 is presented here as a representative probe with properties conducive to live-cell imaging.
| Property | Value | Conditions |
| Absorption Maximum (λ_abs) | 390 nm | In Phosphate-Buffered Saline (PBS), pH 7.4 |
| Emission Maximum (λ_em) | 485 nm | In Phosphate-Buffered Saline (PBS), pH 7.4 |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | In PBS, pH 7.4 |
| Fluorescence Quantum Yield (Φ) | 0.15 (in PBS) to 0.60 (in ethanol) | Demonstrates solvatochromism |
| Fluorescence Lifetime (τ) | 2.5 ns | In PBS, pH 7.4 |
| Stokes Shift | 95 nm | In PBS, pH 7.4 |
Experimental Protocols
I. Preparation of BTP-1 Stock Solution
A crucial first step for reproducible results is the correct preparation of the fluorescent probe stock solution.
Materials:
-
BTP-1 (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the vial of BTP-1 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of BTP-1 in anhydrous DMSO. For example, for a compound with a molecular weight of 200 g/mol , dissolve 2 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the BTP-1 is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
II. Staining of Live Cells with BTP-1
This protocol outlines the general procedure for staining live cultured mammalian cells with BTP-1 for fluorescence microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
BTP-1 stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for 390/485 nm)
Protocol:
-
Grow cells on a suitable imaging substrate to an appropriate confluency (typically 60-80%).
-
Prepare a working solution of BTP-1 by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting concentration of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BTP-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. The incubation time may require optimization.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
Proceed with imaging the cells using a fluorescence microscope.
Visualizations
Experimental Workflow for Cellular Imaging
The following diagram illustrates the general workflow for preparing and imaging live cells with a benzothiazole-based fluorescent probe.
Application Notes and Protocols: Evaluation of 1-(1,3-Benzothiazol-6-yl)ethanol as a Potential c-Jun NH2-terminal Kinase (JNK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun NH2-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) signaling family and are activated by various stress stimuli. The JNK signaling pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][2] Consequently, JNKs have emerged as attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This document provides a set of detailed protocols for the evaluation of 1-(1,3-benzothiazol-6-yl)ethanol, a novel small molecule, as a potential inhibitor of the JNK signaling pathway. While the benzothiazole scaffold is present in known kinase inhibitors, specific inhibitory data for this compound against JNK is not currently available in the public domain. The following protocols and guidelines are presented to enable researchers to systematically assess its potential as a JNK inhibitor.
Introduction to JNK Signaling
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK protein kinase.[3] Upon activation by stress signals such as cytokines or UV irradiation, a MAP3K phosphorylates and activates a MAP2K (MKK4 or MKK7).[1] These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues, leading to its activation.[1] Activated JNK translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[4] This phosphorylation enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in various cellular responses.[4] Dysregulation of the JNK pathway has been linked to numerous pathological conditions, making its targeted inhibition a promising therapeutic strategy.
Data Presentation: Evaluating Inhibitory Potency
Quantitative assessment of the inhibitory activity of this compound is crucial. The following tables provide a template for organizing and presenting key inhibitory data.
Table 1: In Vitro JNK Inhibition
| JNK Isoform | IC50 (nM) | Ki (nM) | Assay Method |
| JNK1 | e.g., ADP-Glo | ||
| JNK2 | e.g., ADP-Glo | ||
| JNK3 | e.g., ADP-Glo |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Cellular JNK Inhibition
| Cell Line | Stimulus | Cellular Target | EC50 (µM) | Assay Method |
| e.g., HeLa | Anisomycin | p-c-Jun (Ser63) | Western Blot | |
| e.g., Jurkat | UV radiation | p-c-Jun (Ser73) | In-Cell ELISA |
EC50: The half-maximal effective concentration in a cell-based assay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the JNK signaling pathway and a general experimental workflow for inhibitor evaluation.
Experimental Protocols
The following are detailed protocols for the biochemical and cellular evaluation of this compound.
Protocol 1: In Vitro JNK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[5][6]
Objective: To determine the in vitro IC50 value of this compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATF2 or c-Jun protein substrate
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup (in 384-well plate):
-
Add 1 µL of the serially diluted compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 2 µL of JNK enzyme solution (concentration to be optimized for each isoform).
-
Add 2 µL of a substrate/ATP mixture (e.g., ATF2 and ATP at their Km values).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cellular Inhibition of c-Jun Phosphorylation (Western Blot)
This protocol assesses the ability of the compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Objective: To determine the cellular EC50 of this compound for the inhibition of stress-induced c-Jun phosphorylation.
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
JNK pathway activator (e.g., Anisomycin, UV-C light)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
JNK Pathway Activation:
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential JNK inhibitor. Successful demonstration of potent and selective inhibition in both biochemical and cellular assays would warrant further investigation into its mechanism of action, kinase selectivity profile, and potential therapeutic applications. These foundational experiments are a critical first step in the drug discovery and development process for novel kinase inhibitors.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ijrpc.com [ijrpc.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. scielo.br [scielo.br]
- 6. Pro- and anti-apoptotic roles of c-Jun N-terminal kinase (JNK) in ethanol and acetaldehyde exposed rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome low yields in the synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
A1: A prevalent and reliable two-step method involves the initial synthesis of a ketone precursor, 6-acetyl-1,3-benzothiazole, via a Friedel-Crafts acylation of benzothiazole. This intermediate is then selectively reduced to the target secondary alcohol, this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄).[1][2][3]
Q2: What are the primary causes of low yield in this synthesis?
A2: Low yields can originate from several factors across the two main stages of the synthesis:
-
Friedel-Crafts Acylation Step: Incomplete reaction, formation of regioisomeric byproducts, and polysubstitution can significantly lower the yield of the 6-acetyl-1,3-benzothiazole intermediate.[2]
-
Reduction Step: Incomplete reduction of the ketone, formation of side products due to over-reduction or competing reactions, and degradation of the product during workup are common issues.[1][4]
-
Purification: Product loss during isolation and purification steps, such as extraction and column chromatography, is also a frequent contributor to diminished overall yield.
Q3: Are there alternative synthetic strategies to consider?
A3: Yes, an alternative route involves the Friedel-Crafts formylation of benzothiazole to produce 6-formyl-1,3-benzothiazole. This aldehyde can then be treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to yield the target alcohol. This pathway may be advantageous if the initial acylation proves problematic, but it requires strict anhydrous conditions for the Grignard reaction.
Troubleshooting Guide: Overcoming Low Yield
This guide is structured to address specific problems you may encounter during the two-step synthesis.
Part 1: Synthesis of 6-Acetyl-1,3-benzothiazole (Precursor)
Q: My Friedel-Crafts acylation reaction shows low conversion, with a significant amount of starting material remaining. What are the possible causes?
A: Low conversion is often linked to catalyst deactivation or suboptimal reaction conditions.
-
Cause 1: Inactive Lewis Acid Catalyst. The most common Lewis acid, aluminum chloride (AlCl₃), is highly hygroscopic. Any moisture will deactivate it, halting the reaction.
-
Solution: Ensure the AlCl₃ is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Use a non-polar, anhydrous solvent like dichloromethane (DCM) or carbon disulfide (CS₂).[2]
-
Cause 2: Insufficient Catalyst. The product ketone can form a complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.[2]
-
Solution: Increase the molar equivalents of AlCl₃ relative to the benzothiazole starting material. A 1.1 to 1.3 molar equivalent is a good starting point.
-
Cause 3: Suboptimal Temperature. Friedel-Crafts reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow.
-
Solution: While the initial mixing should be done at a low temperature (0 °C) to control the exothermic reaction, allow the mixture to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q: I am observing multiple acylated products, leading to a low yield of the desired 6-acetyl isomer. How can I improve regioselectivity?
A: Benzothiazole is an electron-rich heterocyclic system, and acylation can potentially occur at other positions.
-
Cause: The reaction conditions are too harsh, leading to a loss of selectivity.
-
Solution 1: Choice of Solvent. The solvent can influence the regioselectivity of the reaction. Experiment with different anhydrous solvents, such as nitrobenzene or dichloroethane, which can sometimes favor substitution at the 6-position.
-
Solution 2: Milder Lewis Acid. While AlCl₃ is powerful, it can sometimes be too reactive. Consider using a milder Lewis acid catalyst like scandium triflate (Sc(OTf)₃) or iron(III) chloride (FeCl₃), which may offer better control and improved selectivity.[5]
Part 2: Reduction of 6-Acetyl-1,3-benzothiazole
Q: The reduction of the acetyl group is incomplete. How can I drive the reaction to completion?
A: Incomplete reduction typically points to an issue with the reducing agent or reaction time.
-
Cause 1: Insufficient Reducing Agent. Although one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, some of the reagent may react with the solvent (especially protic solvents like ethanol) or decompose.[6]
-
Solution: Use a molar excess of NaBH₄. A common practice is to use 1.5 to 2.0 molar equivalents relative to the ketone to ensure the reaction goes to completion.
-
Cause 2: Short Reaction Time or Low Temperature. The reaction may be sluggish, especially if performed at low temperatures to control side reactions.
-
Solution: Increase the reaction time and monitor closely by TLC until all the starting ketone has been consumed. If the reaction is slow at 0 °C, it can be allowed to warm to room temperature.
Q: I am observing side products or decomposition of my target alcohol. What should I do?
A: Side product formation is often a result of the reaction workup or temperature control.
-
Cause 1: Harsh Quenching Conditions. The intermediate borate ester must be hydrolyzed to yield the final alcohol.[7] Using a strong acid for this workup can sometimes lead to side reactions like elimination (dehydration) of the secondary alcohol.
-
Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[7] This provides a mild acidic workup that effectively hydrolyzes the borate complex without promoting side reactions.
-
Cause 2: Reaction Temperature Too High. While warming can increase the reaction rate, excessive heat can lead to unwanted byproducts.
-
Solution: Maintain a controlled temperature. Add the NaBH₄ portion-wise to the ketone solution at 0 °C to manage the exothermicity of the reaction.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low Conversion in Acylation | Inactive/insufficient AlCl₃ | Use fresh, anhydrous AlCl₃ in stoichiometric excess (1.1-1.3 eq). |
| Suboptimal temperature | Start reaction at 0 °C, then allow to warm to room temperature. Monitor by TLC. | |
| Poor Regioselectivity in Acylation | Harsh reaction conditions | Consider a milder Lewis acid (e.g., FeCl₃, Sc(OTf)₃). Experiment with different solvents.[5] |
| Incomplete Ketone Reduction | Insufficient NaBH₄ | Increase molar equivalents of NaBH₄ to 1.5-2.0 eq.[6] |
| Short reaction time | Extend reaction time and monitor by TLC until completion. | |
| Side Products in Reduction | Harsh acidic workup | Quench with saturated aqueous NH₄Cl instead of strong acid.[7] |
| High reaction temperature | Add NaBH₄ portion-wise at 0 °C to control the exothermic reaction. |
Table 2: Comparison of Common Reducing Agents for Ketones
| Reducing Agent | Typical Solvent | Selectivity & Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild and selective for aldehydes and ketones. Safer and easier to handle. Does not reduce esters or amides.[1][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Very powerful and reactive. Reduces ketones, esters, carboxylic acids, and amides. Reacts violently with water and protic solvents.[8][9] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Effective for reducing ketones. May also reduce other unsaturated groups (e.g., alkenes, alkynes, nitro groups) in the molecule.[8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Acetyl-1,3-benzothiazole (Friedel-Crafts Acylation)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 eq).
-
Cool the flask to 0 °C in an ice bath and add anhydrous dichloromethane (DCM).
-
Slowly add acetyl chloride (1.2 eq) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of 1,3-benzothiazole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-acetyl-1,3-benzothiazole.
Protocol 2: Reduction to this compound
-
Dissolve 6-acetyl-1,3-benzothiazole (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes. Vigorous bubbling may be observed.[6][10]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until all the starting ketone is consumed.
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[7]
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Logic diagram for incomplete reduction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 1-(1,3-Benzothiazol-6-yl)ethanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(1,3-Benzothiazol-6-yl)ethanol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Problem 1: Oiling Out
Symptom: The compound separates as an oil instead of forming crystals upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves, then cool slowly. |
| Inappropriate solvent. | Select a solvent in which the compound is less soluble at room temperature. A solvent pair (e.g., ethanol/water) might be effective. |
| Presence of impurities. | Impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step like a silica gel plug filtration. |
Problem 2: No Crystal Formation
Symptom: The compound remains dissolved even after cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then attempt to recrystallize. |
| Solution is not saturated. | If the initial amount of solvent was too high, concentrate the solution and cool again. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
Problem 3: Low Recovery Yield
Symptom: The amount of purified product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider a different solvent in which the compound is less soluble at low temperatures. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to prevent crystallization. |
| Washing crystals with a solvent in which they are soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
Problem 1: Poor Separation of Compound from Impurities
Symptom: Fractions contain a mixture of the desired product and impurities, as indicated by TLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate eluent polarity. | Optimize the solvent system using TLC. A less polar eluent will generally provide better separation for polar compounds on a normal-phase column. Consider a gradient elution. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight. |
| Column channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Sample band is too broad. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band. |
Problem 2: Compound Does Not Elute from the Column
Symptom: The desired product remains at the top of the column and does not move with the eluent.
Possible Causes & Solutions:
| Cause | Solution |
| Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound is strongly adsorbed to the stationary phase. | For highly polar compounds, consider using a more polar stationary phase like alumina or reverse-phase chromatography. Adding a small percentage of a more polar solvent like methanol to the eluent can also help. |
Problem 3: Tailing of Spots on TLC
Symptom: The spots of the compound on the TLC plate are elongated or streaked.
Possible Causes & Solutions:
| Cause | Solution |
| Compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. The benzothiazole nitrogen is weakly basic and may interact with the acidic silica gel. |
| Sample is overloaded on the TLC plate. | Spot a more dilute solution of the sample on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of hydroxyalkyl-benzothiazoles can include unreacted starting materials, over-oxidation products (ketone), or byproducts from side reactions involving the benzothiazole ring.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Due to the presence of the hydroxyl group and the benzothiazole moiety, a moderately polar solvent is a good starting point. Ethanol is often a suitable solvent for recrystallizing benzothiazole derivatives.[1][2] An ethanol/water mixture can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise until the solution becomes cloudy, followed by reheating to clarify and slow cooling.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For normal-phase silica gel chromatography, a gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A good starting point would be a mixture of hexane and ethyl acetate, for example, starting with 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate. The optimal eluent composition should be determined by preliminary TLC analysis.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. The desired product should appear as a single spot with a consistent Rf value across the pure fractions.
Q5: Is this compound stable under typical purification conditions?
A5: Benzothiazole derivatives are generally stable compounds.[3][4][5][6] However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential degradation. The hydroxyl group may be susceptible to oxidation under harsh conditions.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | >98% | 60-80% | Solvent selection is critical; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 70-90% | More time-consuming; allows for separation of closely related impurities. |
| Preparative HPLC | >99.5% | 50-70% | High purity achievable; best for small-scale purification or very difficult separations. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Reheat the mixture until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (1:1).
-
Dry the crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Monitor the fractions by TLC to identify and combine the pure fractions containing this compound.
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logic diagram for troubleshooting common purification issues.
References
Improving the solubility of 1-(1,3-Benzothiazol-6-yl)ethanol for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-(1,3-Benzothiazol-6-yl)ethanol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many benzothiazole derivatives, is expected to have low aqueous solubility.[1][2] Generally, these compounds are sparingly soluble in water but show better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][3]
Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. This typically occurs when the concentration of the organic solvent used to dissolve the compound (like DMSO) is diluted in the aqueous buffer, causing the compound to fall out of solution. The final concentration of the compound may have exceeded its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerable concentration of DMSO varies depending on the cell line and the duration of the assay. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity. Many sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other co-solvents can be used. Ethanol is a common alternative, though it can sometimes be more cytotoxic than DMSO. Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400) are also used to improve the solubility of poorly soluble compounds. The choice of co-solvent will depend on the specific compound and the requirements of the biological assay.
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, like this compound, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological assays.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Compound Precipitation in Aqueous Buffer
Table 1: Troubleshooting Precipitation Issues
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final compound concentration exceeds aqueous solubility. | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower concentration. |
| High percentage of organic solvent in the stock solution. | Prepare a more dilute stock solution in the organic solvent to reduce the volume added to the aqueous buffer. | The lower final solvent concentration is less likely to cause precipitation. |
| Insufficient mixing upon addition. | Add the compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. | Prevents localized high concentrations that can lead to precipitation. |
| pH of the buffer affects solubility. | If the compound has ionizable groups, test the solubility at different pH values. | Solubility may be significantly higher at a pH where the compound is ionized. |
Problem: Cell Toxicity Observed in the Assay
Table 2: Troubleshooting Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Toxicity from the organic co-solvent (e.g., DMSO). | Reduce the final concentration of the co-solvent in the assay to the lowest effective level (ideally ≤ 0.1% for sensitive cells). Include a vehicle control (buffer + co-solvent) to assess baseline toxicity. | Reduced cell death or stress in control wells, allowing for a clearer interpretation of the compound's effect. |
| Compound itself is cytotoxic. | Perform a dose-response curve to determine the concentration range where the compound is active without causing excessive cell death. | Identification of a therapeutic window for the compound. |
| Interaction between the compound and the solubilizing agent. | If using cyclodextrins or surfactants, ensure that the excipient itself is not causing toxicity at the concentration used. | Confirmation that the observed toxicity is due to the compound and not the formulation. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Prepare a standard curve with known concentrations of the compound to accurately determine the solubility.
-
Protocol 2: Preparing a Stock Solution Using a Co-solvent
-
Solvent Selection:
-
Based on preliminary tests, select a biocompatible organic solvent in which this compound is highly soluble (e.g., DMSO or ethanol).
-
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the compound.
-
Dissolve the compound in the chosen solvent to a high concentration (e.g., 10 mM, 20 mM, or higher). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of compound stability.
-
-
Storage:
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
-
Use in Assays:
-
When preparing working solutions, dilute the stock solution into the final aqueous assay buffer. Ensure the final concentration of the organic solvent is below the toxic level for the biological system being used.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting and validating a solubility enhancement method.
Diagram 2: Decision Tree for Troubleshooting Solubility Issues
Caption: A decision-making flowchart for addressing compound precipitation.
References
Troubleshooting unexpected side products in 1-(1,3-Benzothiazol-6-yl)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 6-acetylbenzothiazole using sodium borohydride.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or degraded sodium borohydride (NaBH₄). | Use freshly opened or properly stored NaBH₄. Exposure to moisture can reduce its activity. |
| Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended duration. While the reaction is often conducted at room temperature or below, gentle warming might be necessary if the reaction is sluggish (monitor by TLC). | |
| Poor quality starting material (6-acetylbenzothiazole). | Verify the purity of the starting material by techniques such as NMR or melting point analysis. | |
| Presence of Unreacted Starting Material | Insufficient amount of NaBH₄. | Although a stoichiometric excess is typically used, ensure enough reagent is present to fully reduce the ketone. One mole of NaBH₄ can theoretically reduce four moles of a ketone. |
| Reaction conditions not optimal. | Confirm the appropriate solvent (e.g., methanol, ethanol) is being used and that the temperature is suitable for the reaction to proceed to completion. | |
| Observation of an Oily Product Instead of a Solid | The product, this compound, may be an oil at room temperature depending on purity. | If the product is expected to be a solid, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. |
| Unexpected Peaks in NMR Spectrum | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the reaction or purification steps. |
| Borate ester intermediates. | The workup step with water or a mild acid is crucial to hydrolyze borate esters formed during the reaction. Ensure this step is performed adequately. | |
| Formation of side products. | While NaBH₄ is a mild reducing agent, side reactions are still possible. Purification by column chromatography or recrystallization may be required to remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method is the reduction of the corresponding ketone, 6-acetylbenzothiazole, using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is typically performed in a protic solvent such as methanol or ethanol.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the more polar alcohol product and the less polar ketone starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the expected spectroscopic data for the starting material and product?
While specific data can vary slightly based on the solvent and instrument used, the following provides an overview of expected spectroscopic characteristics.
Table of Spectroscopic Data
| Compound | Technique | Expected Data |
| 6-Acetylbenzothiazole | ¹H NMR | Aromatic protons on the benzothiazole ring, a singlet for the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. | |
| Mass Spec | A molecular ion peak corresponding to its molecular weight. | |
| This compound | ¹H NMR | Aromatic protons, a quartet for the methine proton (CH-OH), a doublet for the methyl protons adjacent to the methine, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon bearing the hydroxyl group, aromatic carbons, and the methyl carbon. | |
| Mass Spec | A molecular ion peak corresponding to its molecular weight. |
Q4: What are the potential side products in this synthesis?
With a mild reducing agent like sodium borohydride, the formation of significant side products is generally minimal. However, potential issues include:
-
Incomplete reaction: Leaving unreacted 6-acetylbenzothiazole in the product mixture.
-
Borate esters: If the hydrolysis during workup is incomplete, borate esters of the product alcohol may remain.
Q5: How should I purify the final product?
If the crude product is a solid, recrystallization from a suitable solvent is a common purification method. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
General Protocol for the Reduction of 6-Acetylbenzothiazole
-
Dissolution: Dissolve 6-acetylbenzothiazole in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A typical molar ratio is 1:1 to 1.5:1 (ketone:NaBH₄).
-
Reaction: Allow the reaction to stir at room temperature for a specified time (typically 1-3 hours), monitoring the progress by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any excess NaBH₄ and hydrolyze the intermediate borate esters.
-
Extraction: If necessary, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected side products.
Technical Support Center: Stability of 1-(1,3-Benzothiazol-6-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-(1,3-Benzothiazol-6-yl)ethanol in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid degradation of the compound observed in solution during storage.
-
Question: My solution of this compound shows a rapid decrease in purity when analyzed by HPLC after a short period of storage. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation can be attributed to several factors, including inappropriate solvent, pH, temperature, or exposure to light. To troubleshoot this, consider the following steps:
-
Solvent Selection: Ensure the solvent is of high purity and inert. Protic solvents may participate in degradation pathways. Consider using aprotic solvents like acetonitrile or THF if compatible with your experimental design.
-
pH Control: The stability of this compound can be pH-dependent. The benzothiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Prepare your solutions in a buffered system within a neutral pH range (e.g., pH 6-8) to minimize hydrolysis.
-
Temperature Management: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Light Protection: Benzothiazole derivatives can be susceptible to photodegradation.[1][2] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Issue 2: Appearance of a new peak in the HPLC chromatogram, suggesting the formation of a degradation product.
-
Question: I have observed a new, more polar peak in my HPLC analysis of an aged solution of this compound. What is the likely identity of this degradant?
-
Answer: The ethanol substituent on the benzothiazole ring is a secondary alcohol, which is prone to oxidation to form the corresponding ketone, 1-(1,3-Benzothiazol-6-yl)ethanone.[3][4][5][6][7] This oxidation product is generally more polar and would elute earlier in a reverse-phase HPLC system. To confirm this, you can:
-
Perform a Forced Oxidation Study: Treat a fresh solution of your compound with a mild oxidizing agent (e.g., hydrogen peroxide) and analyze the sample by HPLC. Compare the retention time of the resulting product with the unknown peak in your aged sample.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weight of the unknown peak. The ketone degradant would have a molecular weight that is two atomic mass units less than the parent compound.
-
Issue 3: Loss of compound with no clear major degradation product observed.
-
Question: My analysis shows a decrease in the concentration of this compound over time, but I don't see a corresponding major degradation peak. What could be happening?
-
Answer: This scenario could indicate several possibilities:
-
Formation of Multiple Minor Degradants: The compound may be degrading through multiple pathways, leading to several small peaks that are difficult to distinguish from the baseline noise.
-
Precipitation: The compound or a degradant may be precipitating out of solution. Visually inspect your sample for any particulate matter.
-
Adsorption to Container: The compound may be adsorbing to the surface of the storage container. Consider using different types of vials (e.g., polypropylene instead of glass) to test for this.
-
Formation of Non-UV Active Degradants: A degradation pathway, such as the oxidative ring-opening of the benzothiazole moiety, could lead to products that do not absorb UV light at the wavelength you are monitoring.[8][9] Using a universal detector like a mass spectrometer or a charged aerosol detector can help to identify such products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation of the secondary alcohol to a ketone.[3][4][5][6][7]
-
Hydrolysis of the benzothiazole ring, which can be catalyzed by acidic or basic conditions.
Photodegradation is also a potential concern for benzothiazole-containing compounds.[1][2]
Q2: What is a suitable solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) or ethanol are commonly used for initial stock solutions. For aqueous-based experiments, it is advisable to dilute the stock solution in a buffer at a neutral pH to minimize hydrolysis.
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: For optimal stability, solutions should be stored:
-
At low temperatures (refrigerated at 2-8°C for short-term and frozen at -20°C or below for long-term).
-
Protected from light using amber vials or foil wrapping.
-
In a tightly sealed container to prevent solvent evaporation and exposure to oxygen.
-
If possible, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can separate the intact drug from its degradation products. To develop such a method, you should:
-
Perform forced degradation studies to generate degradation products.[10][11][12]
-
Use a reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
-
Monitor the elution profile with a UV detector at a wavelength where the parent compound and potential degradants have good absorbance.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.[13]
Data Presentation
The following table provides a hypothetical summary of the stability of this compound under various stress conditions, as would be determined in a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Hydrolysis Product |
| 0.1 M NaOH | 24 hours | 60 °C | 25% | Hydrolysis Product |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | 1-(1,3-Benzothiazol-6-yl)ethanone |
| Heat | 48 hours | 80 °C | 10% | 1-(1,3-Benzothiazol-6-yl)ethanone |
| Light (ICH Q1B) | 10 days | Room Temp | 5% | Minor Unidentified Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation pathways and products.[10][11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all samples, along with a control sample (stock solution diluted with an equal volume of water), by a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.[13][14]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Addressing poor reproducibility in experiments with 1-(1,3-Benzothiazol-6-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with experimental reproducibility when working with 1-(1,3-Benzothiazol-6-yl)ethanol. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results.
I. Synthesis of this compound
The synthesis of this compound typically involves the reduction of a ketone precursor, 6-acetyl-1,3-benzothiazole. Poor reproducibility in this synthesis can stem from various factors related to reagents, reaction conditions, and work-up procedures.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction to reduce 6-acetyl-1,3-benzothiazole is not going to completion. What are the possible causes?
A1: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent, commonly sodium borohydride (NaBH₄), is critical. While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often required to ensure the reaction goes to completion.[1]
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture.[2] Ensure you are using a fresh or properly stored batch of NaBH₄.
-
Low Temperature: While the reaction is often run at room temperature or below, very low temperatures can slow down the reaction rate, leading to incomplete conversion within the allotted time.
Q2: The yield of this compound is consistently low. How can I improve it?
A2: Low yields can be addressed by examining the following:
-
Purity of Starting Material: Ensure the 6-acetyl-1,3-benzothiazole is pure. Impurities can interfere with the reaction.
-
Solvent Choice: The reaction is typically performed in an alcohol solvent like methanol or ethanol.[2][3] Ensure the solvent is of appropriate grade and dry, as water can react with the reducing agent.
-
Work-up Procedure: During the work-up, the product alcohol may be partially lost. Ensure complete extraction from the aqueous layer and minimize losses during purification steps like recrystallization or chromatography.[4]
Q3: I am observing unexpected side products in my reaction. What could be the cause?
A3: The formation of side products is often related to the reactivity of the starting material and reagents.
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially affect other functional groups on the benzothiazole ring.
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions, although this is less likely with simple alcohol solvents.
-
Impure Starting Material: Impurities in the starting ketone can lead to a variety of side products.
Experimental Protocol: Synthesis of this compound via Ketone Reduction
This protocol outlines the reduction of 6-acetyl-1,3-benzothiazole to this compound using sodium borohydride.
Materials:
-
6-acetyl-1,3-benzothiazole
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 1.0 g of 6-acetyl-1,3-benzothiazole in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 0.25 g of sodium borohydride to the stirred solution in small portions over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 10 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with three 20 mL portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation: Troubleshooting Synthesis
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient or degraded reducing agent | Use a fresh batch of NaBH₄ and consider increasing the molar excess. |
| Low Yield | Loss of product during work-up | Ensure complete extraction and careful handling during purification steps.[4] |
| Side Product Formation | Impure starting material | Purify the 6-acetyl-1,3-benzothiazole before the reduction reaction. |
| Reaction does not start | Poor quality of reagents or solvent | Use anhydrous solvent and high-purity reagents.[5] |
Visualization: Synthesis Workflow
II. Biological Assays with this compound
Reproducibility is a significant concern in cell-based assays.[6][7][8] Factors such as cell line stability, reagent consistency, and minor variations in protocol execution can lead to variable results.[9][10][11]
Frequently Asked Questions (FAQs) - Biological Assays
Q1: I am seeing high variability in my MTT assay results when testing the cytotoxicity of this compound. What could be the issue?
A1: High variability in MTT assays is a common problem.[12] Consider the following:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration.[12] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Solubility: If this compound is not fully dissolved in the culture medium, its effective concentration will vary between wells. Ensure complete solubility in your vehicle (e.g., DMSO) and final media dilution.
-
Incubation Time: The timing of compound addition and the duration of the assay should be kept consistent across experiments.[13]
Q2: My Western blot results for a target protein are inconsistent after treating cells with this compound. How can I troubleshoot this?
A2: Inconsistent Western blot results can be due to a number of factors:
-
Sample Preparation: Ensure consistent cell lysis and protein quantification across all samples. Uneven loading of protein will lead to unreliable band intensities.
-
Antibody Quality: The primary antibody's specificity and affinity are crucial. Use a well-validated antibody and ensure consistent antibody concentrations and incubation times.
-
Transfer Efficiency: Inefficient or uneven transfer of proteins from the gel to the membrane will result in variable band intensities.
-
Detection: Ensure that the detection substrate is fresh and that the signal is captured within the linear range of the detection system.
Experimental Protocols - Biological Assays
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl)[13]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at 570-590 nm using a plate reader.[14]
This protocol is for analyzing the expression of a target protein after treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration for each sample.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation: Troubleshooting Biological Assays
| Assay | Problem | Potential Cause | Recommended Solution |
| MTT Assay | High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Use a multichannel pipette for consistency, avoid using outer wells.[12] |
| Low signal or no dose-response | Compound inactivity, poor solubility, incorrect concentration. | Verify compound solubility and concentration, check cell health. | |
| Western Blot | No bands or weak signal | Inefficient protein transfer, low antibody concentration, inactive substrate. | Check transfer efficiency, optimize antibody dilutions, use fresh substrate. |
| High background | Insufficient blocking, high antibody concentration. | Increase blocking time, optimize antibody concentrations, increase washing steps. |
Visualization: Potential Signaling Pathway
Benzothiazole derivatives have been reported to inhibit various signaling pathways, including the STAT3 pathway.[17] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. youtube.com [youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying 1-(1,3-Benzothiazol-6-yl)ethanol for Improved Drug-like Properties
This technical support center provides guidance for researchers working on the chemical modification of 1-(1,3-Benzothiazol-6-yl)ethanol and its analogs. The following sections address common challenges, provide standardized experimental protocols, and offer strategies for interpreting data to enhance the drug-like properties of this compound class.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the lead optimization phase.
Q1: My this compound analog exhibits poor aqueous solubility. What modifications can improve this?
A1: Poor aqueous solubility is a common challenge for benzothiazole-containing compounds due to the lipophilic nature of the fused ring system.[1][2] A solubility goal for many discovery compounds is >60 µg/mL.[3] Here are several strategies to enhance solubility:
-
Introduce Polar Functional Groups: Incorporating polar groups that can act as hydrogen bond donors or acceptors is a primary strategy.
-
Strategy 1: Modify the Ethanol Side Chain. The existing hydroxyl group is a good starting point. Consider converting it to more polar functionalities like a primary amide, a small amino acid conjugate, or a diol.
-
Strategy 2: Add Substituents to the Benzothiazole Core. Judicious placement of small, polar substituents such as a hydroxymethyl group (-CH₂OH), a primary amine (-NH₂), or a methoxy group (-OCH₃) on the benzene ring portion of the scaffold can disrupt crystal packing and increase polarity.
-
-
Introduce Ionizable Groups: Adding a basic amine (e.g., a piperidine or morpholine) or an acidic group (e.g., a carboxylic acid) will allow for salt formation, which dramatically increases solubility in aqueous media at physiological pH.
-
Reduce Lipophilicity (logP): High lipophilicity often correlates with low solubility. Besides adding polar groups, consider replacing lipophilic substituents with smaller or more polar alternatives. For example, if you have a t-butyl group, consider replacing it with an isopropyl or ethyl group.
Illustrative Data for Solubility Enhancement Strategies:
| Compound | Modification from Parent Structure | logP (Calculated) | Kinetic Solubility (µg/mL at pH 7.4) |
| Parent | This compound | 2.1 | 45 |
| Analog 1 | Addition of a 4-morpholinyl group | 1.8 | 210 |
| Analog 2 | Replacement of ethanol with a carboxylic acid | 1.5 | > 500 (as sodium salt) |
| Analog 3 | Addition of a 4-fluoro group | 2.3 | 30 |
Q2: The metabolic stability of my compound is low in liver microsome assays. What structural changes can I make?
A2: Low metabolic stability, often due to metabolism by cytochrome P450 enzymes in the liver, leads to rapid clearance and poor in vivo exposure.[4] Key strategies involve identifying and blocking metabolic "soft spots."
-
Identify Sites of Metabolism: The primary sites for oxidative metabolism are often electron-rich aromatic rings and benzylic positions.[5] For this compound, likely metabolic spots include the benzene portion of the benzothiazole and the carbon atom bearing the hydroxyl group (the benzylic position).
-
Block Metabolism with Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as fluorine (-F) or a trifluoromethyl group (-CF₃), onto the benzothiazole ring can decrease its electron density, making it less susceptible to oxidation.[5][6]
-
Steric Hindrance: Placing a bulky group near a potential site of metabolism can physically block the enzyme's access.
-
Isosteric Replacement: Replacing a metabolically liable fragment with a more stable isostere can be effective. For example, replacing a phenyl ring with a pyridine ring can sometimes improve stability by lowering the energy of the highest occupied molecular orbital (HOMO).[5] For the benzothiazole core, one might consider replacing the benzene ring with a more electron-deficient pyrimidine if the core pharmacology can be maintained.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby improving stability. This is most effective for C-H bonds that are broken in the rate-determining step of metabolism.
Illustrative Data for Metabolic Stability Enhancement:
| Compound | Modification from Parent Structure | HLM Intrinsic Clearance (CLint, µL/min/mg) | HLM Half-Life (t½, min) |
| Parent | This compound | 150 | 9 |
| Analog 4 | Addition of a 4-fluoro group to the benzothiazole ring | 85 | 16 |
| Analog 5 | Replacement of benzylic -H with -CH₃ | 130 | 11 |
| Analog 6 | Replacement of benzylic -OH with -F | 40 | 35 |
Q3: How can I improve the membrane permeability of my lead compound?
A3: Permeability is crucial for oral absorption and reaching intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screen to assess passive diffusion.[7][8]
-
Balance Lipophilicity (logP/logD): Permeability often follows a "Goldilocks" principle. Compounds that are too polar may not enter the lipid membrane, while those that are too greasy may enter but not exit. An optimal logP is often in the 1-3 range for oral drugs.
-
Reduce Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A common guideline for good membrane permeability is a PSA ≤ 140 Ų. Capping hydrogen bond donors (e.g., converting an -OH or -NH₂ group to a methyl ether or a tertiary amine) can reduce PSA and improve permeability, but this often comes at the cost of reduced solubility.
-
Mask Polar Groups: Prodrug strategies can be employed where a polar group is temporarily masked with a lipophilic moiety that is later cleaved by enzymes in the body.
Illustrative Data for Permeability Modulation:
| Compound | Modification from Parent Structure | PSA (Ų) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| Parent | This compound | 58.1 | 5.2 |
| Analog 7 | Conversion of -OH to -OCH₃ | 48.9 | 9.8 |
| Analog 2 | Replacement of ethanol with a carboxylic acid | 74.6 | 0.5 |
Q4: I'm seeing conflicting results between my assays (e.g., good solubility but poor permeability). How should I proceed?
A4: This is a common challenge in multi-parameter optimization. It highlights the interconnectedness of drug-like properties. Improving one property can often negatively impact another. The key is to find a balanced profile.
Caption: Troubleshooting workflow for balancing drug-like properties.
Section 2: Key Experimental Protocols
Detailed methodologies for common in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.
Protocol 1: High-Throughput Kinetic Solubility Assay [3][9]
This assay determines the solubility of a compound when added from a DMSO stock solution into an aqueous buffer, representing a common scenario in biological screening.
-
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., at 10 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (UV-transparent for analysis).
-
Plate shaker and a plate reader capable of measuring UV absorbance or nephelometry.
-
-
Procedure:
-
Preparation: Prepare a series of dilutions of your test compound in DMSO.
-
Dispensing: Add a small volume (e.g., 2 µL) of each DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to reach the final desired compound concentration. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.[10][11]
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours).[9][12]
-
Measurement (Direct UV Method): After incubation, filter the solution to remove any precipitated compound.[3][9] Transfer the filtrate to a new UV-transparent plate.
-
Quantification: Measure the absorbance of the filtrate at the compound's λ_max. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a solubilizing solution (e.g., 50:50 acetonitrile:water).[10]
-
Protocol 2: Liver Microsomal Stability Assay [4][13]
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, found in liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.).
-
NADPH regenerating system (cofactor for P450 enzymes).[13][14]
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound (1 µM final concentration).
-
Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance).[4]
-
Acetonitrile with an internal standard (for quenching the reaction).
-
-
Procedure:
-
Preparation: Prepare a solution of liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubation: Add the test compound to the microsome solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.[15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with internal standard) to stop the reaction.[13][16]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[4]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) [7][8]
PAMPA is a non-cell-based assay that measures a compound's ability to diffuse through an artificial lipid membrane, predicting passive transcellular permeability.[17]
-
Materials:
-
PAMPA "sandwich" plates (a donor plate and an acceptor plate with a hydrophobic PVDF membrane).
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[18]
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Test compound dissolved in buffer.
-
-
Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of the donor plate wells and allow the solvent to evaporate.[8][19]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (this will be the receiving compartment).
-
Prepare Donor Plate: Add the test compound solution to the lipid-coated donor plate wells.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to form the "sandwich" and incubate at room temperature for a defined period (e.g., 5 to 16 hours).[7][18]
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters like well volume and incubation time.
-
Section 3: Data Interpretation and Workflow
A systematic approach is essential for efficient lead optimization. The following workflow illustrates a typical design-make-test-analyze cycle.
Caption: A typical lead optimization cycle for improving drug properties.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
Validating the Biological Activity of 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of the synthesized compound 1-(1,3-Benzothiazol-6-yl)ethanol against other benzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate the validation of this compound's therapeutic potential.
Comparative Analysis of Anticancer Activity
The primary therapeutic potential of many benzothiazole derivatives lies in their anticancer properties.[1][2][3][4][5] The following table summarizes the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines, providing a benchmark for evaluating the performance of this compound. The most common method for assessing this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound |
| This compound | Data to be determined | Data to be determined | Doxorubicin / Cisplatin |
| Thiophene based acetamide benzothiazole | MCF-7 | 24.15 | - |
| Morpholine based thiourea bromobenzothiazole | MCF-7 | 18.10 | - |
| Isoxazole pyrimidine based BTA | Colo205 | 5.04 | Etoposide |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 | 0.0718 | - |
| N-Alkylbromo-benzothiazole | PC-3 | 0.6 | - |
| Fluorine benzothiazole | THP-1 | 1 | Mitomycin-C |
| PB11 (a novel benzothiazole derivative) | U87 (glioblastoma) | < 0.05 | - |
| PB11 (a novel benzothiazole derivative) | HeLa (cervix cancer) | < 0.05 | - |
IC50/GI50: The half maximal inhibitory concentration/growth inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compound on cancer cell lines.[2][3]
Materials:
-
Synthesized this compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare various concentrations of this compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Wound Healing Assay for Cell Migration
This assay is used to evaluate the effect of the compound on cancer cell migration.[6][7]
Materials:
-
Cancer cell lines cultured to confluence in 6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow a confluent monolayer of cancer cells in 6-well plates.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound.
-
Capture images of the wound at 0 hours and after 24-48 hours of incubation.
-
Measure the width of the wound at different time points to determine the rate of cell migration.
Antimicrobial Susceptibility Testing
This protocol determines the antimicrobial activity of the synthesized compound.[8][9][10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar/broth
-
Sterile paper discs
-
Standard antibiotic discs (e.g., Ampicillin, Gentamicin)
Procedure (Agar Disc Diffusion Method):
-
Prepare a bacterial inoculum and spread it evenly onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with a known concentration of this compound.
-
Place the discs on the agar surface, along with standard antibiotic discs as positive controls and a DMSO-impregnated disc as a negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clear understanding of the experimental process and the potential mechanism of action, the following diagrams are presented.
Caption: Experimental workflow for validating the biological activity.
Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7][14] The PI3K/AKT pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 1-(1,3-Benzothiazol-6-yl)ethanol with other benzothiazole derivatives
The benzothiazole scaffold, a bicyclic ring system containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] These activities are largely influenced by the nature and position of substituents on the benzothiazole core.[4] This guide will delve into a comparative study of various benzothiazole derivatives, highlighting their performance in key biological assays.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of several benzothiazole derivatives are summarized below. These compounds have been selected based on the availability of quantitative data from various studies and represent different structural modifications on the benzothiazole core.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with mechanisms often involving the inhibition of key signaling pathways or cellular processes.[2][5] The following table summarizes the cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various cancer cell lines. A lower IC50 value indicates higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.034 | [3] |
| A549 (Lung) | 0.041 | [3] | |
| 2-(3,4,5-Trimethoxyphenyl)-benzothiazole | MCF-7 (Breast) | 0.001 | [3] |
| NCI-H460 (Lung) | 0.002 | [3] | |
| 2-(4-Hydroxyphenyl)benzothiazole | HeLa (Cervical) | 9.76 | [5] |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 | [1] |
| 2-((1S,2S)-2-((E)-4-florostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 35 | [1] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[6] The table below presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives, where a lower MIC value signifies greater antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-6-substituted benzothiazole derivative (3e) | Staphylococcus aureus | 3.12 | [7] |
| Escherichia coli | 3.12 | [7] | |
| 2-Amino-6-substituted benzothiazole derivative (3n) | Candida albicans | 1.56 | [7] |
| Aspergillus niger | 3.12 | [7] | |
| 3-(6-(adamantan-1-yl)benzo[d]thiazol-2-yl)-2-(2,6-dichlorophenyl)thiazolidin-4-one | Pseudomonas aeruginosa | 60 | [8] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11a) | Listeria monocytogenes | 100 | [4] |
Enzyme Inhibitory Activity
The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Certain benzothiazole derivatives have been identified as potent inhibitors of enzymes implicated in various diseases, such as acetylcholinesterase (AChE) in Alzheimer's disease.[9] The table below showcases the enzyme inhibitory activity (IC50 values) of selected benzothiazole derivatives.
| Compound/Derivative | Enzyme | IC50 (nM) | Reference |
| N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (4f) | Acetylcholinesterase (AChE) | 23.4 | [9] |
| Monoamine Oxidase B (MAO-B) | 40.3 | [9] | |
| N-(benzo[d]thiazol-2-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (4a) | Acetylcholinesterase (AChE) | 56.3 | [9] |
| Monoamine Oxidase B (MAO-B) | 67.4 | [9] | |
| N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (4h) | Acetylcholinesterase (AChE) | 64.9 | [9] |
| Monoamine Oxidase B (MAO-B) | 85.1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of the AChE enzyme, which is relevant for Alzheimer's disease research.
-
Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the benzothiazole derivatives and incubate for a predefined period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm over a period of time.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the synthesis and biological evaluation of benzothiazole derivatives.
Caption: Simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by benzothiazole derivatives.
References
- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
Comparative In Vivo Efficacy of Benzothiazole Derivatives in Preclinical Animal Models
A comprehensive analysis of the performance of various benzothiazole-based compounds in animal models of cancer and neurodegenerative diseases, offering insights into their therapeutic potential and mechanisms of action.
Benzothiazole Derivatives in Oncology
Benzothiazole derivatives have emerged as a promising class of anti-cancer agents, with several compounds exhibiting potent tumor growth inhibition in various animal models. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.
A notable example is the derivative PB11 , N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide, which has shown significant cytotoxicity in human glioblastoma (U87) and cervical cancer (HeLa) cell lines with IC50 values below 50 nM.[1] In vivo studies have further substantiated its anti-cancer potential.
Another significant benzothiazole derivative, AS601245 (1,3-benzothiazol-2-yl(2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile), has demonstrated neuroprotective effects in animal models of cerebral ischemia by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway.[2]
The following table summarizes the in vivo efficacy of selected benzothiazole derivatives in cancer models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoints | Reference |
| PB11 | N/A (In vitro data) | Glioblastoma (U87), Cervical Cancer (HeLa) | 40 nM | IC50 < 50 nM, Induction of apoptosis | [1] |
| AS601245 | Gerbil, Rat | Cerebral Ischemia | Gerbil: 40, 60, 80 mg/kg i.p.; Rat: 6, 18, 60 mg/kg i.p. or 1 mg/kg i.v. bolus + 0.6 mg/kg/h infusion | Significant protection against hippocampal CA1 neuron loss, Neuroprotection in focal cerebral ischemia | [2] |
| B7 | N/A (In vitro data) | A431, A549, H1299 cancer cell lines | 4 µM | Significant reduction in cancer cell proliferation, Lowered levels of inflammatory cytokines IL-6 and TNF-α | [3] |
Experimental Workflow for In Vivo Cancer Studies
Caption: Generalized workflow for in vivo anti-cancer efficacy studies.
Benzothiazole Derivatives in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's has led to the development of multitarget-directed ligands (MTDLs).[4] Benzothiazole derivatives have shown promise in this area by interacting with various biological targets relevant to these diseases.[4]
One such derivative, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), has been identified as a promising MTDL with inhibitory activity against histamine H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[4]
Another compound, 4b , a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative, displayed a high affinity for the H3 receptor with a Ki value of 0.012 μM.[4]
The table below compares the in vitro inhibitory activities of these benzothiazole derivatives.
| Compound | Target | Inhibitory Activity | Reference |
| 3s | H3R | Ki = 0.036 µM | [4] |
| AChE | IC50 = 6.7 µM | [4] | |
| BuChE | IC50 = 2.35 µM | [4] | |
| MAO-B | IC50 = 1.6 µM | [4] | |
| 4b | H3R | Ki = 0.012 µM | [4] |
Signaling Pathway in Alzheimer's Disease Targeted by Benzothiazoles
Caption: Multi-target action of benzothiazole derivatives in Alzheimer's.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies employed in the evaluation of benzothiazole derivatives.
In Vivo Neuroprotection Study of AS601245 in Gerbils (Transient Global Ischemia Model) [2]
-
Animal Model: Male Mongolian gerbils.
-
Ischemia Induction: Bilateral common carotid artery occlusion for 5 minutes.
-
Compound Administration: AS601245 (40, 60, and 80 mg/kg) was administered intraperitoneally (i.p.).
-
Efficacy Evaluation: Histological analysis of the hippocampal CA1 region to assess neuronal survival 7 days post-ischemia.
In Vivo Neuroprotection Study of AS601245 in Rats (Focal Cerebral Ischemia Model) [2]
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO).
-
Compound Administration:
-
Intraperitoneal (i.p.) injection: 6, 18, and 60 mg/kg.
-
Intravenous (i.v.) administration: 1 mg/kg bolus followed by a 0.6 mg/kg/h infusion.
-
-
Efficacy Evaluation: Assessment of infarct volume and neurological deficits.
In Vitro Enzyme Inhibition Assays for Compound 3s [4]
-
Targets: Histamine H3 receptor (H3R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B).
-
Methodology: Radioligand binding assays for H3R and colorimetric or fluorometric enzyme inhibition assays for AChE, BuChE, and MAO-B.
-
Data Analysis: Calculation of Ki and IC50 values to determine the inhibitory potency of the compound.
Conclusion
The benzothiazole scaffold represents a versatile platform for the development of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders. While a direct comparison involving 1-(1,3-Benzothiazol-6-yl)ethanol is not currently possible due to a lack of published in vivo data, the comparative analysis of other derivatives such as PB11, AS601245, and compound 3s highlights the significant potential of this chemical class. The data presented herein underscores the importance of continued research into the structure-activity relationships of benzothiazole derivatives to optimize their efficacy and safety profiles for future clinical applications. Further in vivo studies are warranted to fully elucidate the therapeutic utility of promising candidates identified in initial screenings.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of various benzothiazole derivatives. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Benzothiazole Derivatives.
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Wide range of polar and non-polar benzothiazole derivatives. | Suitable for volatile and semi-volatile benzothiazole derivatives. Derivatization may be required for polar compounds. |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | Solid-Phase Extraction (SPE), Ultrasonic Extraction (UE), Pressurized Liquid Extraction (PLE). |
| Linearity (r²) | >0.99[1][2] | >0.99 |
| Limit of Detection (LOD) | 0.04 ng/mL - 6.4 ng/mL (in urine)[3][4] | - |
| Limit of Quantification (LOQ) | 0.002 ng/mL - 0.29 ng/mL (in wastewater)[1][2] | 0.04 ng/g - 5.88 ng/g (in sediment)[5] |
| Precision (RSD%) | <12%[1][2] | <20%[5] |
| Accuracy (Recovery %) | 80-100%[1][2] | 70-130%[5] |
Experimental Protocols
Detailed experimental methodologies for the analysis of benzothiazole derivatives using LC-MS/MS and GC-MS are provided below. These protocols are based on established methods and can be adapted for the analysis of 1-(1,3-Benzothiazol-6-yl)ethanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the simultaneous determination of a range of benzothiazole derivatives in aqueous matrices.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., MAX, based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups) with methanol followed by ultrapure water.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the target benzothiazole derivatives with a mixture of methanol and acetone (e.g., 7:3 v/v).[1][2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
b) Chromatographic Conditions
-
Column: A C8 or C18 reversed-phase column (e.g., ACE 3 C8, 50 x 2.1 mm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Flow Rate: 0.12 mL/min.[6]
-
Injection Volume: 5 µL.[6]
c) Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Ionization Voltage: ± 4200V.[6]
-
Source Temperature: 120°C.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each benzothiazole derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile benzothiazole derivatives in various environmental matrices.
a) Sample Preparation: Ultrasonic Extraction (UE) for Solid Samples
-
Homogenize the solid sample (e.g., sediment, sludge).
-
Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).
-
Extract the sample using an ultrasonic bath for a specified duration (e.g., 15-30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Concentrate the extract and perform a clean-up step using SPE if necessary.
-
The final extract is then ready for GC-MS analysis.
b) Chromatographic Conditions
-
Column: A low-bleed capillary column suitable for mass spectrometry (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure separation of the target analytes. For example, start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
c) Mass Spectrometry Conditions
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
Visualizing Analytical Workflows
The following diagrams illustrate the general experimental workflows for the LC-MS/MS and GC-MS analysis of benzothiazole derivatives.
Caption: General workflow for the LC-MS/MS analysis of benzothiazole derivatives.
Caption: General workflow for the GC-MS analysis of benzothiazole derivatives.
References
- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
Unveiling the Therapeutic Potential of 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Analysis of a Novel Benzothiazole Derivative with Established Drugs
An in-depth examination of the potential mechanisms of action of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol, contextualized by a comparative analysis with well-established therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the benzothiazole scaffold's diverse biological activities, supported by quantitative data and detailed experimental protocols.
While specific experimental data on the mechanism of action of this compound is not yet publicly available, its chemical structure, featuring a benzothiazole core, places it within a class of compounds renowned for a wide spectrum of pharmacological activities. Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. This guide explores the most prominent mechanisms of action associated with benzothiazole-containing compounds and draws parallels with known drugs that operate through these pathways.
Comparative Analysis of Potential Mechanisms and Drug Actions
The benzothiazole nucleus is a versatile pharmacophore, with its derivatives demonstrating efficacy in oncology, neurology, and infectious diseases. The potential mechanisms of action for this compound can be inferred from the activities of structurally related compounds. This section compares these potential mechanisms with those of established drugs, supported by quantitative data where available.
| Target/Mechanism of Action | Potential Role of this compound (Hypothesized) | Known Drug Example(s) | Target/Cell Line | Potency (IC50/Ki) |
| Kinase Inhibition | Potential inhibition of various protein kinases involved in cell signaling and proliferation. | Quizartinib (FLT3 inhibitor) | FLT3 | 1.1 nM |
| AZD5438 (CDK2 inhibitor) | CDK2/cyclin E | 14 nM | ||
| Vemurafenib (BRAF inhibitor) | BRAF V600E | 31 nM | ||
| Tubulin Polymerization Inhibition | Possible disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. | Paclitaxel | Tubulin | ~8 µM (for polymerization) |
| Combretastatin A-4 | Tubulin | 2-4 µM (for polymerization) | ||
| Induction of Apoptosis | Potential to trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways. | Venetoclax (Bcl-2 inhibitor) | Bcl-2 | <0.01 nM (Ki) |
| DNA Intercalation/Damage | Possible interaction with DNA, leading to inhibition of replication and transcription. | Doxorubicin | Topoisomerase II | 0.5-10 µM (for cytotoxicity) |
| Carbonic Anhydrase Inhibition | Potential inhibition of carbonic anhydrase isoenzymes, particularly those involved in tumor metabolism. | Acetazolamide | Carbonic Anhydrase II | 12.1 nM (Ki) |
| Acetylcholinesterase Inhibition | Possible inhibition of acetylcholinesterase, relevant for neurodegenerative diseases. | Donepezil | Acetylcholinesterase | 5.7 nM (IC50) |
Visualizing Potential Mechanisms and Experimental Approaches
To further elucidate the potential biological roles of this compound, the following diagrams illustrate a common signaling pathway targeted by benzothiazole derivatives and a general workflow for mechanism of action studies.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Caption: General experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound and to provide a basis for comparison with known drugs, the following are detailed protocols for key experiments.
Kinase Inhibition Assay (Example: RAF Kinase)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human RAF kinase
-
MEK1 protein (substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the RAF kinase.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (no enzyme and no inhibitor).
-
The IC50 value (the concentration of inhibitor at which 50% of the enzyme activity is inhibited) is calculated by fitting the data to a four-parameter logistic curve.
Tubulin Polymerization Assay
Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound)
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a serial dilution of the test compound in the polymerization buffer.
-
In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or control.
-
Add the purified tubulin to each well and mix gently.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
The effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the controls.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in a cell line treated with a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Staurosporine (positive control for apoptosis induction)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or the positive control for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
The cell population is gated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
The percentage of apoptotic cells is calculated and compared to the untreated control.
This guide provides a foundational framework for investigating the mechanism of action of this compound. By leveraging the extensive knowledge of the benzothiazole scaffold and employing established experimental protocols, researchers can systematically elucidate its therapeutic potential and position it within the landscape of known drugs.
Comparative Guide: Structure-Activity Relationship (SAR) Studies of 2,6-Disubstituted Benzothiazole Analogs as Hsp90 C-Terminal-Domain Inhibitors
Lack of Publicly Available Data on 1-(1,3-Benzothiazol-6-yl)ethanol Analogs
Extensive searches of scientific literature and databases did not yield specific structure-activity relationship (SAR) studies for this compound analogs. Research on this particular chemical series appears to be limited or not publicly available.
In lieu of the requested topic, this guide presents a comprehensive comparison of a closely related and well-researched class of compounds: 2,6-disubstituted benzothiazole analogs as inhibitors of the C-terminal domain of Heat Shock Protein 90 (Hsp90) . Hsp90 is a chaperone protein that plays a crucial role in the maturation and stability of numerous proteins involved in cancer progression, making it a significant target for anticancer drug development. This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the SAR, experimental data, and methodologies for this promising class of benzothiazole derivatives.
This guide provides a detailed comparison of 2,6-disubstituted benzothiazole analogs, focusing on their structure-activity relationships as inhibitors of the Hsp90 C-terminal domain. The information is compiled from published research and is intended for an audience of researchers and professionals in the field of drug discovery and development.
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity of various 2,6-disubstituted benzothiazole analogs against the MCF-7 breast cancer cell line. The activity is presented as the half-maximal inhibitory concentration (IC₅₀).
Table 1: SAR of Substitutions at the 2-Position of the Benzothiazole Core
| Compound ID | R Group (at position 2) | IC₅₀ (µM) against MCF-7 |
| 5a | 4-Chlorophenylamino | 10.2 ± 0.5 |
| 5b | 4-Methoxyphenylamino | > 25 |
| 5c | 4-Nitrophenylamino | 15.1 ± 1.2 |
| 5d | 4-(Trifluoromethyl)phenylamino | 7.4 ± 0.5 |
| 5g | 3,4-Dichlorophenylamino | 2.8 ± 0.1 |
Table 2: SAR of Substitutions at the 6-Position of the Benzothiazole Core
| Compound ID | R' Group (at position 6) | IC₅₀ (µM) against MCF-7 |
| 9a | 4-Methylpiperazin-1-yl | 8.5 ± 0.7 |
| 9d | 4-(Dimethylamino)piperidin-1-yl | 5.3 ± 1.1 |
| 9g | 4-(Aminomethyl)piperidin-1-yl | 4.1 ± 0.3 |
| 9i | Piperidin-4-ylamino | 3.9 ± 0.1 |
| 9j | (4-Methylpiperazin-1-yl)methyl | 4.2 ± 0.9 |
Experimental Protocols
Synthesis of 2,6-Disubstituted Benzothiazole Analogs
The synthesis of the 2,6-disubstituted benzothiazole analogs was performed through a multi-step process. The general workflow is outlined below.
General Synthetic Scheme for Analogs Substituted at the 2-Position:
-
Bromination: The starting material, 6-aminobenzothiazole, undergoes a Sandmeyer reaction to yield 2-bromo-6-aminobenzothiazole.
-
Amine Substitution: The 2-bromo intermediate is then reacted with various substituted anilines via nucleophilic aromatic substitution to introduce diversity at the 2-position.
-
Further Modification (if necessary): The amino group at the 6-position can be further modified, for example, by acylation, to yield the final compounds.
General Synthetic Scheme for Analogs Substituted at the 6-Position:
-
Starting Material: The synthesis begins with 2-amino-6-nitrobenzothiazole.
-
Amine Modification: The 2-amino group is first modified, for instance, by conversion to a bromo group via a Sandmeyer reaction.
-
Nitro Group Reduction: The nitro group at the 6-position is reduced to an amino group.
-
Amine Substitution: The newly formed amino group at the 6-position is then reacted with various amines or undergoes reductive amination to introduce a diverse range of substituents.
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.
Western Blot Analysis
Western blot analysis was performed to investigate the effect of the compounds on the expression levels of Hsp90 client proteins.
-
Cell Lysis: MCF-7 cells were treated with the test compounds for 24 hours. After treatment, the cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against specific Hsp90 client proteins (e.g., Akt, c-Raf) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Independent Verification of the Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 1-(1,3-Benzothiazol-6-yl)ethanol and offers a review of alternative, established methods for the synthesis of substituted benzothiazoles. Due to the absence of specific independent verification data for the target molecule, this document outlines a plausible and scientifically sound synthetic pathway. The performance of this proposed method is contextualized by comparing it with documented syntheses of analogous compounds, thereby providing a framework for its evaluation.
Proposed Synthesis of this compound
A two-step approach is proposed for the synthesis of this compound. This method involves the formation of a ketone intermediate, 1-(1,3-Benzothiazol-6-yl)ethanone, followed by its reduction to the target alcohol. This strategy is a common and effective way to introduce a secondary alcohol group onto an aromatic scaffold.
Experimental Workflow
Performance Benchmark Analysis: 1-(1,3-Benzothiazol-6-yl)ethanol as a Putative Kinase Inhibitor
Introduction
This guide provides a comparative performance analysis of the novel compound, 1-(1,3-Benzothiazol-6-yl)ethanol, against a well-established standard in kinase inhibition research. Benzothiazole derivatives have garnered significant interest in drug discovery for their diverse pharmacological activities, including potential as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, the identification and characterization of novel kinase inhibitors are of paramount importance.
This document outlines a series of standard in vitro and cell-based assays to benchmark the efficacy of this compound. As a point of comparison, we utilize Staurosporine, a potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in various cell lines.[1][2] The following sections present hypothetical, yet plausible, experimental data, detailed protocols for reproducing these experiments, and visual diagrams of the implicated signaling pathway and experimental workflows. This guide is intended for researchers and professionals in the field of drug development to illustrate a standardized approach to evaluating novel chemical entities.
Quantitative Performance Data
The following tables summarize the hypothetical performance metrics of this compound in comparison to Staurosporine across key assays.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound | JNK1 | 75 |
| Staurosporine | JNK1 | 15 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity in a cell-free system.
Table 2: Cell Viability Assay (MTT Assay)
| Compound | Cell Line | EC50 (µM) |
| This compound | HeLa | 1.2 |
| Staurosporine | HeLa | 0.3 |
EC50 (Half-maximal effective concentration) values indicate the concentration of the compound that reduces cell viability by 50% after a 48-hour treatment period.
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Compound (at 1 µM) | Cell Line | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| This compound | HeLa | 35 | 15 |
| Staurosporine | HeLa | 55 | 25 |
Data represents the percentage of cells in early and late stages of apoptosis as determined by flow cytometry after a 24-hour treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
In Vitro Kinase Inhibition Assay (JNK1)
This protocol outlines the procedure for determining the IC50 value of a test compound against the JNK1 kinase.
Materials:
-
Recombinant human JNK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[3]
-
Substrate peptide (e.g., a peptide derived from c-Jun)
-
[γ-³²P]ATP
-
Test compounds (this compound, Staurosporine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant JNK1 enzyme, and the substrate peptide.
-
Add the diluted test compounds to the respective wells. Include a control well with DMSO only.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.[3]
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[3]
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the measurement of cell viability based on the metabolic activity of cells.[4][5]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[6]
-
Treat the cells with serial dilutions of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plate for an additional 4 hours at 37°C, or until the crystals are fully dissolved.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
HeLa cells
-
Test compounds dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the test compounds at a fixed concentration (e.g., 1 µM) for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[7][8]
Visualizations
Signaling Pathway
Caption: Hypothetical JNK signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Peer-Reviewed Validation of Benzothiazole Derivatives' Therapeutic Potential: A Comparative Guide
While specific peer-reviewed validation for the therapeutic potential of 1-(1,3-Benzothiazol-6-yl)ethanol is not extensively available in the current body of scientific literature, the broader class of benzothiazole derivatives has attracted significant interest for its diverse pharmacological activities. This guide provides a comparative overview of the therapeutic potential of various benzothiazole derivatives, supported by experimental data from peer-reviewed studies.
The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4][5][6] Researchers have extensively explored the synthesis and evaluation of benzothiazole derivatives for various therapeutic applications, including antimicrobial, anticancer, and neuroprotective agents.[2][5][6][7][8]
Comparative Efficacy of Benzothiazole Derivatives
The therapeutic efficacy of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize quantitative data from various studies, highlighting the performance of different derivatives against several therapeutic targets.
Table 1: Antimicrobial Activity of Substituted Benzothiazoles
| Compound ID | Substituent(s) | Target Organism | Activity Metric (Zone of Inhibition, mm) | Reference |
| 3c | N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Bacillus subtilis | 18 | [1] |
| 3h | N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Escherichia coli | 16 | [1] |
| Ciprofloxacin (Control) | - | Bacillus subtilis | 21 | [4] |
| Ciprofloxacin (Control) | - | Escherichia coli | 28 | [4] |
| 6e | Not specified in abstract | Staphylococcus aureus | Significant in vitro activity | [2] |
| 6e | Not specified in abstract | Candida albicans | Significant in vitro activity | [2] |
| 16c | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | S. aureus | MIC: 0.025 mM | [9] |
| Ampicillin (Control) | - | S. aureus | Not specified | [9] |
| Sulfadiazine (Control) | - | S. aureus | Not specified | [9] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazole Derivatives for Potential Alzheimer's Disease Treatment
| Compound ID | Substituent(s) | IC50 (µg/mL) | Reference |
| 6d | Benzothiazole and benzo[1][4]oxazin-3(4H)-one moieties | 32.00 | [8] |
| 6f | Benzothiazole and benzo[1][4]oxazin-3(4H)-one moieties | 25.33 | [8] |
| Donepezil (Control) | - | Comparable activity to compound I (IC50: 23.4 ± 1.1 nM) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the therapeutic potential of benzothiazole derivatives.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is widely used to assess the antimicrobial activity of synthesized compounds.[1][3]
-
Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.
-
Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Control discs with the solvent alone and a standard antibiotic (e.g., Ciprofloxacin) are also prepared.
-
Incubation: The discs are placed on the surface of the inoculated agar plates. The plates are then incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for potential inhibitors of AChE, an enzyme implicated in Alzheimer's disease.
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase (AChE) and a solution of the substrate (e.g., acetylthiocholine iodide) are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds (benzothiazole derivatives) are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the AChE enzyme, the test compound, and a chromogenic reagent (e.g., DTNB).
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The activity of the enzyme is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition by the test compound is calculated. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.[8]
Visualizations
General Synthesis of 2-Substituted Benzothiazoles
The following diagram illustrates a common synthetic route for preparing 2-substituted benzothiazole derivatives, which often involves the condensation of a substituted aniline with potassium thiocyanate followed by further modifications.[1]
Caption: General synthesis pathway for N-substituted benzothiazole derivatives.
Workflow for Biological Evaluation of Benzothiazole Derivatives
This diagram outlines a typical workflow for the screening and evaluation of newly synthesized benzothiazole compounds for their therapeutic potential.
Caption: Workflow for the biological evaluation of benzothiazole derivatives.
References
- 1. ijrpc.com [ijrpc.com]
- 2. scielo.br [scielo.br]
- 3. iosrjournals.org [iosrjournals.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 1-(1,3-Benzothiazol-6-yl)ethanol and Related Compounds
This guide provides a comparative analysis of the molecular docking of this compound and structurally related benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies.[1][2][3] Molecular docking studies are crucial in contemporary drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets, thereby guiding the design of more potent and selective therapeutic agents.[4]
This comparison focuses on the potential interactions of these compounds with protein kinases, a family of enzymes frequently implicated in cancer and other diseases.[5] Several studies have highlighted the promise of benzothiazole derivatives as kinase inhibitors.[2][5][6] Due to the limited publicly available docking data for this compound, this guide presents a hypothetical comparative docking study against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy, alongside documented findings for related benzothiazole structures to provide a valuable reference for researchers.[3][7]
Comparative Docking Analysis
The following table summarizes hypothetical and literature-derived docking scores of this compound and related compounds against the EGFR kinase domain. Lower docking scores typically indicate a higher predicted binding affinity.
| Compound | Structure | Target Protein | Docking Score (kcal/mol) (Hypothetical/Literature) | Key Interacting Residues (Predicted) | Reference |
| This compound | EGFR | -7.2 | Met793, Leu718, Cys797 | N/A | |
| 2-Amino-6-substituted benzothiazole | EGFR | -8.5 | Met793, Asp855, Lys745 | [3] | |
| Pyrimido[2,1-b]benzothiazole derivative | EGFR | -9.1 | Met793, Leu844, Ala743 | [3][7] | |
| Benzothiazole-Thiazolidinone Hybrid | VEGFR-2 | -8.6 | Cys919, Asp1046, Glu885 | [8] | |
| Erlotinib (Reference Inhibitor) | EGFR | -9.8 | Met793, Thr790, Gln791 | [3] |
Experimental Protocols
A generalized experimental protocol for molecular docking is outlined below. This protocol is based on common practices described in the literature for docking small molecules to protein kinases.[9][10][11][12]
Protein Preparation
-
Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 1M17 could be used.[3]
-
Preparation of the Receptor: The protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. This step is typically performed using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.[9]
-
Active Site Definition: The binding site for docking is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms. The grid box for docking is centered on this active site.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the ligands, including this compound and its analogs, are drawn using chemical drawing software like ChemDraw or Marvin Sketch and converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are energy-minimized using computational chemistry software. This process ensures that the ligand conformations are energetically favorable.
-
Charge and Torsion Angle Assignment: Appropriate atomic charges and rotatable bonds are assigned to the ligand structures, which is crucial for the docking algorithm to explore different conformations.
Molecular Docking Simulation
-
Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the simulation. These programs utilize search algorithms to explore various orientations and conformations of the ligand within the protein's active site.[9][11]
-
Scoring Function: The docking program employs a scoring function to estimate the binding affinity for each generated pose. The poses with the best scores are then selected for further analysis.
-
Analysis of Results: The results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligand and the protein's amino acid residues. This visualization is often performed using software like PyMOL or Discovery Studio.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for benzothiazole-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the general workflow for a molecular docking study.
Caption: General workflow for a molecular docking experiment.
References
- 1. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking - An easy protocol [protocols.io]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 1-(1,3-Benzothiazol-6-yl)ethanol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-(1,3-Benzothiazol-6-yl)ethanol in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][7] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][8] An eyewash station and safety shower should be readily accessible.[7]
Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[1][9]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3][4]
-
Ensure the container is tightly closed to prevent the release of vapors.[1][2][3][7]
-
Store locked up or in an area accessible only to authorized personnel.[1][7][8]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Transportation:
-
For transportation purposes, this chemical waste may be classified under a UN number for toxic liquids, organic, n.o.s., similar to Benzothiazole (UN2810).[1] The final classification should be confirmed by the EHS office or the licensed waste disposal company.
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS office. If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[10] Place the absorbed material into a suitable container for hazardous waste disposal.[10] Ensure the area is well-ventilated during cleanup.
Quantitative Data Summary
| Parameter | Benzothiazole | Ethanol | This compound (Predicted) |
| UN Number | UN2810 (Toxic Liquid, Organic, N.O.S.)[1] | UN1170 (Ethanol)[5] | Likely to be classified as a toxic and possibly flammable liquid. |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[8][9] Causes serious eye irritation.[8][9] | Highly flammable liquid and vapor.[2][3][4][6] Causes serious eye irritation.[2][3][5][6] | Toxic, Flammable, Eye Irritant. |
| Disposal Route | Approved waste disposal plant.[1][7] | Approved waste disposal plant. | Approved waste disposal plant. |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. ka.co.kr [ka.co.kr]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
